molecular formula C6H8N2O2 B099117 3-(1H-imidazol-1-yl)propanoic acid CAS No. 18999-45-6

3-(1H-imidazol-1-yl)propanoic acid

カタログ番号: B099117
CAS番号: 18999-45-6
分子量: 140.14 g/mol
InChIキー: VSFNAZLYGOOSEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(1H-imidazol-1-yl)propanoic acid is an imidazolyl carboxylic acid that is propanoic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group. It is a metabolite of histidine found in human urine and faeces. It has a role as a human urinary metabolite. It derives from a propionic acid.
This compound is a natural product found in Coprinopsis atramentaria with data available.

特性

IUPAC Name

3-imidazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-6(10)1-3-8-4-2-7-5-8/h2,4-5H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFNAZLYGOOSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383348
Record name 3-(1H-imidazol-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18999-45-6
Record name 3-(1H-imidazol-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-imidazol-1-yl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest in various scientific domains. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines methods for its analytical characterization, and discusses its biological relevance. The information is presented to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, with the CAS Number 18999-45-6, is a propanoic acid derivative featuring an imidazole ring linked via a nitrogen atom.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 18999-45-6[1]
Molecular Formula C₆H₈N₂O₂[1]
Molecular Weight 140.14 g/mol [1]
Melting Point 147-149 °C
Density 1.268 g/cm³
Boiling Point 390.881 °C at 760 mmHg
Flash Point 190.198 °C
Form Solid[1]

Safety and Handling: This compound is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthesis

A common and effective method for the synthesis of this compound is the aza-Michael addition of imidazole to an acrylic acid derivative. This reaction provides a direct route to the desired product.

Experimental Protocol: Michael Addition of Imidazole to Acrylic Acid

This protocol outlines the synthesis of this compound via the Michael addition of imidazole to acrylic acid.

Materials:

  • Imidazole

  • Acrylic acid

  • Suitable solvent (e.g., acetonitrile, DMF)

  • Base catalyst (optional, e.g., DBU, triethylamine)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve imidazole (1.0 eq) in the chosen solvent.

  • Add acrylic acid (1.1 eq) to the solution. If a catalyst is used, it can be added at this stage (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a basic catalyst was used, neutralize the mixture.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Imidazole + Acrylic Acid Reaction Michael Addition (Solvent, optional catalyst) Reactants->Reaction Workup Acidification & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR (in D₂O): Expected signals would include those for the three imidazole protons and the two methylene groups of the propanoic acid chain. The chemical shifts will be influenced by the solvent and pH.

  • ¹³C NMR (in D₂O): Expected signals would correspond to the three imidazole carbons, the two methylene carbons, and the carboxyl carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would be expected to show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 141.06.

Biological Context and Activity

This compound is known to be a metabolite of the essential amino acid L-histidine and has been detected in human urine and feces. It is important to distinguish this compound from its isomers, particularly 3-(1H-imidazol-4-yl)propanoic acid and 3-(1H-imidazol-5-yl)propanoic acid, which are often collectively referred to as "imidazole propionate" in biological literature.

Histidine Metabolism

L-histidine can be metabolized through various pathways in the human body. While the major catabolic pathway involves the enzyme histidase, alternative pathways can lead to the formation of various imidazole-containing compounds. The formation of this compound from histidine is a less characterized pathway compared to the formation of its 4- and 5-yl isomers.

Distinction from Gut Microbiota-Derived "Imidazole Propionate"

A significant body of research has focused on "imidazole propionate," a metabolite produced by the gut microbiota from histidine. This microbial metabolite has been linked to the pathogenesis of metabolic diseases, including type 2 diabetes and atherosclerosis, through the impairment of insulin signaling via the mTORC1 pathway. It is crucial to note that the "imidazole propionate" implicated in these studies is primarily the 4- or 5-yl isomer, not the 1-yl isomer which is the subject of this guide. The biological activity of this compound itself is not as well-documented in the context of these signaling pathways.

Metabolic Relationship Diagram:

Histidine_Metabolism Histidine L-Histidine Pathway1 Major Catabolic Pathway (Histidase) Histidine->Pathway1 Pathway2 Gut Microbiota Metabolism Histidine->Pathway2 Pathway3 Alternative Metabolism Histidine->Pathway3 ImP_4_5 3-(1H-imidazol-4/5-yl)propanoic acid ('Imidazole Propionate') Pathway2->ImP_4_5 ImP_1 This compound Pathway3->ImP_1 Metabolic_Disease Metabolic Disease Pathogenesis ImP_4_5->Metabolic_Disease Insulin Signaling Impairment

Caption: Simplified diagram of L-histidine metabolism, highlighting the different isomers of imidazole propanoic acid.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through standard organic chemistry reactions such as the Michael addition. While its role as a human metabolite of histidine is established, its specific biological functions and involvement in signaling pathways are less clear compared to its isomers produced by the gut microbiota. Further research is warranted to fully elucidate the biological significance of this particular isomer. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing molecule.

References

Synthesis of 3-(1H-imidazol-1-yl)propanoic Acid from Imidazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1H-imidazol-1-yl)propanoic acid, a valuable building block in pharmaceutical development, starting from imidazole. The primary and most efficient synthetic route involves a two-step process: the aza-Michael addition of imidazole to an acrylate ester, followed by the hydrolysis of the resulting ester. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

Overview of the Synthetic Pathway

The synthesis of this compound from imidazole is efficiently achieved through a consecutive two-step process. The first step is an aza-Michael addition, a conjugate addition of the secondary amine-like nitrogen of the imidazole ring to an α,β-unsaturated carbonyl compound, typically an acrylate ester such as methyl or ethyl acrylate. This reaction is known for its high atom economy and often proceeds with high yield. The subsequent step involves the hydrolysis of the propanoate ester to the corresponding carboxylic acid. Both acid- and base-catalyzed hydrolysis methods are viable, with the choice often depending on the desired work-up conditions and the stability of the starting materials and products.

SynthesisWorkflow imidazole Imidazole intermediate Methyl 3-(1H-imidazol-1-yl)propanoate imidazole->intermediate Aza-Michael Addition (Solvent-free, 80°C) acrylate Methyl Acrylate acrylate->intermediate final_product This compound intermediate->final_product Hydrolysis (e.g., NaOH, H2O/MeOH)

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactantsProductSolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity/Notes
1. Aza-Michael AdditionImidazole, Methyl AcrylateMethyl 3-(1H-imidazol-1-yl)propanoateNoneNone80598Product solidifies upon cooling.
2. Ester HydrolysisMethyl 3-(1H-imidazol-1-yl)propanoateThis compoundWater/MethanolNaOHReflux1-3HighYield is typically high but varies with work-up.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate (Aza-Michael Addition)

This protocol is adapted from a solvent- and catalyst-free method, which is advantageous for its simplicity and high yield.

Materials:

  • Imidazole

  • Methyl acrylate

  • Schlenk tube or other sealable reaction vessel

  • Magnetic stirrer and heating plate

Procedure:

  • In a 10 mL Schlenk tube, combine imidazole (1.0 equivalent) and methyl acrylate (1.2 equivalents).

  • Seal the tube and heat the suspension to 80°C with constant stirring. The imidazole is expected to dissolve within approximately 3 minutes.

  • Continue heating at 80°C for 5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methyl acrylate under reduced pressure. The resulting yellowish oil will solidify upon standing.

Step 2: Synthesis of this compound (Ester Hydrolysis)

This protocol outlines a general procedure for the base-catalyzed hydrolysis of the intermediate ester.

Materials:

  • Methyl 3-(1H-imidazol-1-yl)propanoate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Methanol

  • Hydrochloric acid (HCl) for neutralization

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • pH meter or pH paper

Procedure:

  • Dissolve the crude methyl 3-(1H-imidazol-1-yl)propanoate from Step 1 in a minimal amount of methanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution (e.g., 2 M) to the flask.

  • Heat the mixture to reflux with stirring for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Carefully neutralize the remaining aqueous solution to a pH of approximately 7 with hydrochloric acid. The product may precipitate at this stage.

  • If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it remains in solution, the water can be evaporated to yield the crude product, which can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Relationships in the Synthesis

The synthetic strategy relies on the inherent nucleophilicity of the imidazole nitrogen and the electrophilic nature of the β-carbon in the acrylate ester. The subsequent hydrolysis is a standard transformation in organic synthesis.

LogicalRelationships cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Hydrolysis imidazole Imidazole (Nucleophile) intermediate Intermediate Ester imidazole->intermediate Nucleophilic Attack acrylate Methyl Acrylate (Electrophile) acrylate->intermediate intermediate_hydrolysis Intermediate Ester final_product Carboxylic Acid (Final Product) intermediate_hydrolysis->final_product Nucleophilic Acyl Substitution hydroxide Hydroxide Ion (Nucleophile) hydroxide->final_product

Caption: Logical flow of the two-step synthesis.

3-(1H-imidazol-1-yl)propanoic acid structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1H-imidazol-1-yl)propanoic Acid

This guide provides a comprehensive overview of this compound, covering its structural properties, isomers, physicochemical data, experimental protocols for its synthesis, and its relevance in biological pathways. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Structural Formula and Chemical Identity

This compound is a heterocyclic compound featuring an imidazole ring linked via a nitrogen atom to a propanoic acid tail. The imidazole ring is an aromatic five-membered heterocycle with two nitrogen atoms. The linkage at the N-1 position of the imidazole ring is a key structural feature.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

  • CAS Number: 18999-45-6

The structural formula is as follows:

Isomerism

This compound has several isomers, which can be broadly categorized as positional, functional, and structural isomers.

  • Positional Isomers: These isomers differ in the point of attachment of the propanoic acid group to the imidazole ring. The most common positional isomer is 3-(1H-imidazol-4-yl)propanoic acid (also known as imidazole-4-propionic acid), a metabolite of histidine.[1]

  • Structural Isomers: These include compounds with the same molecular formula but different connectivity or branching. Examples include derivatives with substituents on the imidazole ring or the propanoic acid chain, such as:

    • (S)-2-hydroxy-3-imidazol-1-ylpropanoic acid[2]

    • 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid[3]

    • 3-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)propanoic acid[4]

  • Functional Isomers: Carboxylic acids are functionally isomeric with esters. An example with the same molecular formula would be methyl 2-(1H-imidazol-1-yl)acetate .

Physicochemical Data

Quantitative data for this compound and its common positional isomer are summarized below. It is important to distinguish between experimental data for the specific N-1 isomer and computed data or data for other isomers.

PropertyThis compound3-(1H-imidazol-4-yl)propanoic acidNotes
Molecular Formula C₆H₈N₂O₂C₆H₈N₂O₂-
Molecular Weight 140.14 g/mol 140.14 g/mol -
Physical Form SolidSolid-
Melting Point Not available206-208 °CData for the 4-yl isomer.
Boiling Point 202-204 °C[5]427.4±20.0 °C (Predicted)Data for the 1-yl isomer appears low and may be from a specific source under vacuum.
Density 1.098 g/cm³[5]1.335±0.06 g/cm³ (Predicted)Data for the 1-yl isomer is from a chemical supplier.
pKa Not available4.14±0.10 (Predicted)Acidity of the carboxylic acid group.
LogP (Computed) 0.1[6]-0.2Indicates relative hydrophilicity.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Michael addition reaction. This involves the conjugate addition of imidazole to an acrylic acid derivative.

Protocol: Synthesis via Michael Addition

This protocol describes a two-step synthesis involving the Michael addition of imidazole to an acrylate ester, followed by hydrolysis to yield the final carboxylic acid.

Step 1: Synthesis of Methyl 3-(1H-imidazol-1-yl)propanoate

  • Reactants & Reagents:

    • Imidazole

    • Methyl acrylate

    • Basic catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Sodium Hydroxide)[7]

    • Solvent (e.g., Dimethylformamide (DMF), Pyridine)[7][8]

  • Procedure:

    • In a round-bottom flask, dissolve imidazole (1.0 eq) in DMF.

    • Add the basic catalyst (e.g., DBU, 0.1 eq) to the solution and stir.

    • Slowly add methyl acrylate (1.1 eq) to the reaction mixture at room temperature.[3][7]

    • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for several hours (e.g., 24-72 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography.

Step 2: Hydrolysis to this compound

  • Reactants & Reagents:

    • Methyl 3-(1H-imidazol-1-yl)propanoate (from Step 1)

    • Base (e.g., Lithium hydroxide, Sodium hydroxide) or Acid (e.g., Hydrochloric acid)

    • Solvent (e.g., Water, Methanol/Water mixture)

  • Procedure (Base Hydrolysis):

    • Dissolve the ester from Step 1 in a mixture of methanol and water.

    • Add an aqueous solution of NaOH (e.g., 2M, 1.5 eq) to the ester solution.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Remove the methanol under reduced pressure.

    • Carefully acidify the remaining aqueous solution with HCl (e.g., 1M) to a pH of approximately 6-7.

    • The product may precipitate upon neutralization. If not, concentrate the solution and purify the resulting solid by recrystallization to obtain pure this compound.

Biological Significance and Pathways

While this compound itself is noted as a metabolite found in human urine and faeces, its isomers are well-established components of the histidine degradation pathway.[1] Understanding this pathway provides crucial context for the biological relevance of imidazole-containing propanoic acids. The degradation of histidine in the liver is a key metabolic route that connects amino acid catabolism with the citric acid cycle.

The diagram below illustrates the major steps in the catabolism of L-Histidine, which produces related imidazole propanoic acid isomers.

Histidine_Metabolism Histidine L-Histidine Urocanate trans-Urocanate Histidine->Urocanate Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate FIGLU N-Formiminoglutamate (FIGLU) Imidazolonepropionate->FIGLU Glutamate Glutamate FIGLU->Glutamate alphaKG α-Ketoglutarate Glutamate->alphaKG TCA Citric Acid Cycle alphaKG->TCA

Caption: Metabolic pathway of L-Histidine degradation.

This pathway shows the conversion of histidine to glutamate, which can then enter central carbon metabolism.[9][10] The intermediates, such as urocanate (an imidazole acrylic acid) and 4-imidazolone-5-propionate, are structural relatives of the title compound and highlight the biochemical importance of this class of molecules.

References

Spectroscopic Analysis of 3-(1H-imidazol-1-yl)propanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the expected spectroscopic characteristics of 3-(1H-imidazol-1-yl)propanoic acid, a molecule of interest in various scientific domains. Due to the limited availability of published experimental spectra for this specific compound in readily accessible databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral properties of its constituent functional groups: an imidazole ring and a carboxylic acid moiety. Detailed, generalized experimental protocols for acquiring such spectra are also presented to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring and the propanoic acid chain.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2 (imidazole)~7.5 - 8.0Singlet1H
H-4/H-5 (imidazole)~7.0 - 7.5Doublet/Doublet2H
-CH2-N-~4.2 - 4.5Triplet2H
-CH2-COOH~2.7 - 3.0Triplet2H
-COOH~10 - 12Broad Singlet1H

1.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-COOH~170 - 180
C-2 (imidazole)~135 - 140
C-4/C-5 (imidazole)~120 - 130
-CH2-N-~45 - 50
-CH2-COOH~30 - 35
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrationPredicted Wavenumber (cm-1)Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad, Strong
C-H (imidazole)Stretch3150 - 3100Medium
C-H (alkane)Stretch3000 - 2850Medium
Carboxylic Acid C=OStretch1725 - 1700Strong
C=N, C=C (imidazole)Stretch1600 - 1450Medium
C-N (imidazole)Stretch1300 - 1200Medium
C-O (carboxylic acid)Stretch1320 - 1210Strong
O-H (carboxylic acid)Bend1440 - 1395 and 950 - 910Medium, Broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M+H]+141.06Molecular ion with a proton (positive ion mode)
[M-H]-139.05Molecular ion without a proton (negative ion mode)
[M-COOH]+95.06Fragment from loss of the carboxyl group
[C3H3N2]+67.03Imidazole ring fragment

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

2.1.1. Sample Preparation

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propanoic-2,2,3,3-d4 acid, sodium salt (TSP) for aqueous solutions, for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2.1.2. Data Acquisition

  • Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For 1H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • For 13C NMR, a proton-decoupled experiment is typically performed. A larger number of scans will be required due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Typically, the spectrum is scanned over the range of 4000-400 cm-1.

  • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

2.3.1. Sample Preparation

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

  • The choice of solvent will depend on the ionization technique used.

2.3.2. Data Acquisition

  • Introduce the sample into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]+) and deprotonated ([M-H]-) molecular ions, respectively.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (-COOH, Imidazole) IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a predictive overview of the NMR, IR, and mass spectrometry data for this compound, alongside generalized experimental protocols for data acquisition. While direct experimental spectra are currently scarce in the public literature, the information presented here serves as a valuable resource for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical strategies for its characterization. The successful application of these techniques is fundamental for confirming the identity, purity, and structure of this and other molecules in drug discovery and development.

A Technical Guide to the Solubility of 3-(1H-imidazol-1-yl)propanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Predicted Solubility Profile

Based on its chemical structure, which contains both a polar carboxylic acid group and a basic imidazole ring, 3-(1H-imidazol-1-yl)propanoic acid is expected to exhibit amphoteric properties. Its solubility is therefore anticipated to be pH-dependent. It is predicted to be soluble in aqueous acidic and basic solutions due to salt formation. The presence of the imidazole and carboxylic acid moieties also suggests potential solubility in polar organic solvents. One source notes that it is "soluble in many organic solvents," though without providing specific details.[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of solvents is not published. The following table is presented as a template for researchers to populate with their experimentally determined data.

SolventSolvent TypeTemperature (°C)Solubility (g/L)Method
WaterPolar Protic25Data to be determinedShake-Flask
EthanolPolar Protic25Data to be determinedShake-Flask
MethanolPolar Protic25Data to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedShake-Flask
AcetonitrilePolar Aprotic25Data to be determinedShake-Flask
AcetonePolar Aprotic25Data to be determinedShake-Flask
DichloromethaneNonpolar25Data to be determinedShake-Flask
HexaneNonpolar25Data to be determinedShake-Flask
0.1 M HClAqueous Acid25Data to be determinedShake-Flask
0.1 M NaOHAqueous Base25Data to be determinedShake-Flask

Experimental Protocols

Qualitative Solubility Determination

A systematic qualitative analysis is the first step in understanding the solubility profile of this compound. This can be achieved by observing its solubility in a range of solvents representing different polarity and pH characteristics.[2][3][4]

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer

  • Water (deionized)

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide solution

  • 5% (w/v) Sodium bicarbonate solution

  • 5% (v/v) Hydrochloric acid solution

  • Concentrated sulfuric acid (handle with extreme care)

Procedure:

  • Water Solubility: To approximately 25 mg of this compound in a test tube, add 0.75 mL of deionized water in portions. After each addition, vortex the tube vigorously. Observe if the compound dissolves completely.[4]

  • pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution using pH paper to determine if it is acidic, basic, or neutral.[5]

  • Ether Solubility: In a separate test tube, repeat the process with 0.75 mL of diethyl ether.[4]

  • Aqueous Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH and 5% NaHCO3 solutions separately, following the same procedure. Solubility in 5% NaOH but not in 5% NaHCO3 suggests a weakly acidic compound, while solubility in both indicates a strongly acidic compound.[2]

  • Aqueous Acid Solubility: If the compound is insoluble in water, test its solubility in 5% HCl. Solubility in this medium is indicative of a basic functional group (like the imidazole ring).[2]

  • Sulfuric Acid Solubility: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated by the strong acid, such as those containing nitrogen, oxygen, or double/triple bonds.[3]

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the original concentration of the compound in the undiluted supernatant to determine its solubility in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Assessment in Drug Development

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in the context of early drug development.

G cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Formulation & Development start Synthesized Compound (this compound derivative) qual_sol Qualitative Solubility (Water, Acid, Base, Organic Solvents) start->qual_sol Characterization kinetic_sol Kinetic Solubility (e.g., Nephelometry) qual_sol->kinetic_sol High-throughput screening thermo_sol Thermodynamic Solubility (Shake-Flask Method) kinetic_sol->thermo_sol Confirmation of promising candidates ph_sol pH-Solubility Profile thermo_sol->ph_sol Detailed Characterization biopharm_class Biopharmaceutical Classification (BCS) ph_sol->biopharm_class formulation Formulation Strategy (e.g., Salt formation, Excipients) biopharm_class->formulation preclinical Preclinical Studies formulation->preclinical

Solubility Assessment Workflow in Drug Development

This workflow begins with initial qualitative screening to get a broad understanding of the compound's solubility. This is followed by more rigorous quantitative methods like kinetic and thermodynamic solubility determination. A pH-solubility profile is crucial for ionizable compounds. This data then informs the biopharmaceutical classification and guides the formulation strategy for preclinical and subsequent clinical studies.

References

The Discovery and History of 3-(1H-imidazol-1-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-(1H-imidazol-1-yl)propanoic acid, a significant metabolite in the study of gut microbiome-host interactions and metabolic diseases. While the initial discovery is rooted in early metabolic studies of histidine, its importance has been recently highlighted through research linking gut microbial metabolism to host physiology and pathology. This document details its biochemical origins, a representative synthetic pathway, and its emerging role in cell signaling. All quantitative data are presented in structured tables, and key experimental protocols are described.

Discovery and History

The history of this compound is intertwined with the study of histidine metabolism. It is recognized as a metabolite of histidine, found in human urine and feces. Its discovery was not a singular event but rather an emergence from the broader investigation of amino acid catabolism. More recently, it has been identified as a key product of gut microbial metabolism, often referred to in literature as imidazole propionate (ImP).

The primary pathway for histidine degradation in vertebrates does not lead to this compound, but rather to glutamic acid. However, certain gut microorganisms metabolize histidine through an alternative pathway. This microbial pathway involves the deamination of histidine to urocanic acid, which is then reduced to imidazole propionate. This distinction is crucial, as the production of this compound is now understood to be a marker of specific gut microbial activities. Its association with metabolic conditions such as type 2 diabetes has brought it to the forefront of research into the gut-heart-brain axis.

Biochemical Production and Signaling Pathway

Microbial Histidine Metabolism

The production of this compound is a key metabolic activity of the gut microbiota. The pathway begins with dietary histidine, which is first converted to urocanic acid. Subsequently, the microbial enzyme urocanate reductase catalyzes the reduction of urocanic acid to yield this compound.

microbial_histidine_metabolism Histidine Histidine Urocanic_Acid Urocanic_Acid Histidine->Urocanic_Acid Histidine ammonia-lyase Propanoic_Acid This compound Urocanic_Acid->Propanoic_Acid Urocanate reductase (Gut Microbiota)

Microbial metabolism of histidine to this compound.
Impact on Host Cell Signaling

Recent studies have elucidated a signaling pathway through which microbially-produced this compound can impair host insulin signaling. It has been shown to activate the mTORC1 pathway, which in turn leads to the phosphorylation of p70S6K. This cascade results in the downregulation of insulin receptor substrate 1 (IRS-1) and IRS-2, key components of the insulin signaling pathway, thereby contributing to insulin resistance.

insulin_signaling_impairment cluster_microbiota Gut Microbiota cluster_host_cell Host Cell (e.g., Hepatocyte) Histidine Histidine ImP Imidazole Propionate (ImP) Histidine->ImP Metabolism ImP_internal ImP ImP->ImP_internal Enters bloodstream mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates IRS IRS-1 / IRS-2 p70S6K->IRS Inhibits Insulin_Signaling Insulin Signaling IRS->Insulin_Signaling Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Impairment leads to ImP_internal->mTORC1 Activates

ImP-mediated impairment of insulin signaling via the mTORC1 pathway.

Synthesis and Characterization

While this compound is commercially available from various suppliers, a dedicated first synthesis publication with detailed experimental protocols remains elusive in the readily available scientific literature. However, a representative synthesis can be proposed based on established methods for the N-alkylation of imidazole. The most common approach involves the reaction of imidazole with a 3-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.

Representative Synthetic Workflow

A plausible and commonly employed method for the synthesis of N-substituted imidazoles is the reaction of imidazole with an alkyl halide in the presence of a base. For this compound, this would involve the reaction of imidazole with 3-bromopropanoic acid.

synthesis_workflow Reactants Imidazole + 3-Bromopropanoic Acid Reaction Reaction in Solvent with Base (e.g., K2CO3) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Crystallization) Workup->Purification Product This compound Purification->Product

In-Depth Technical Guide on the Safe Handling of 3-(1H-imidazol-1-yl)propanoic acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

3-(1H-imidazol-1-yl)propanoic acid is a chemical that requires careful handling due to its potential health hazards. Based on available data, it is classified as causing skin and serious eye irritation, being harmful if swallowed, and potentially causing respiratory irritation.[1]

GHS Hazard Classification
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data compiled from multiple supplier safety information.

Signal Word: Warning[2]
Hazard Pictograms

(GHS07: Exclamation Mark)

Physical and Chemical Properties

Limited specific quantitative data for the physical and chemical properties of this compound is publicly available. The following table summarizes the known information.

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance Solid (Form may vary)
CAS Number 18999-45-6

Safe Handling and Storage

Adherence to strict laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical. The following PPE is the minimum recommended standard:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.Chemical-resistant gloves (e.g., nitrile rubber).Fully buttoned laboratory coat.For nuisance exposures or if dust is generated, a particle respirator (e.g., N95) may be appropriate.
Dissolving in Solvents Chemical safety goggles. A face shield is recommended if splashing is a risk.Chemical-resistant gloves (e.g., nitrile rubber).Chemical-resistant apron over a laboratory coat.All operations should be conducted in a certified chemical fume hood.
Running Reactions Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., nitrile rubber).Chemical-resistant apron over a laboratory coat.All operations must be performed within a chemical fume hood.
Waste Disposal Chemical safety goggles.Chemical-resistant gloves (e.g., nitrile rubber).Laboratory coat.Work should be performed in a well-ventilated area, preferably a chemical fume hood.
Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials, such as strong oxidizing agents.

  • Containers should be clearly labeled with the chemical name and associated hazards.

Experimental Protocols

The following are generalized experimental protocols for the safe handling of this compound. These should be adapted to specific experimental needs and institutional guidelines.

Weighing and Solution Preparation
  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is operational.

  • Weighing: To prevent the dispersal of dust, conduct all weighing of the solid compound within the chemical fume hood or using a balance with a draft shield.

  • Transfer: Use a clean spatula for transferring the solid. Avoid creating dust.

  • Dissolving: Place the receiving vessel in the fume hood. Slowly add the weighed solid to the solvent. If necessary, use a funnel to prevent spills.

  • Cleaning: Decontaminate the spatula and any other equipment used with an appropriate solvent. Clean the work surface thoroughly.

Accidental Release Measures
  • Small Spills: For a small spill that can be cleaned up quickly, and if you are trained to do so, wear appropriate PPE. Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately. Alert others in the vicinity and contact your institution's EHS department. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal
  • Waste Collection: All solid and liquid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

First-Aid Measures

In case of exposure, seek immediate medical attention and provide the attending physician with this safety information.

Route of ExposureFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Toxicological Information

Visualized Workflows and Relationships

Safe Handling Workflow

Safe Handling Workflow for this compound prep Preparation - Assess Risks - Don PPE - Verify Fume Hood weigh Weighing - In Fume Hood - Use Draft Shield - Avoid Dust prep->weigh dissolve Solution Preparation - In Fume Hood - Add Solid to Solvent - Use Funnel weigh->dissolve reaction Running Reaction - In Fume Hood - Continuous Monitoring dissolve->reaction decon Decontamination - Clean Glassware - Wipe Surfaces - Wash Hands reaction->decon waste Waste Disposal - Segregate Waste - Label Container - Follow EHS Protocol decon->waste

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Hazard and Response Logical Relationship

Hazard and Response Logical Relationship cluster_hazards Potential Hazards cluster_responses Mitigation and Response compound This compound skin Skin Irritation (H315) compound->skin presents eye Serious Eye Irritation (H319) compound->eye presents resp Respiratory Irritation (H335) compound->resp presents oral Harmful if Swallowed (H302) compound->oral presents ppe Appropriate PPE (Gloves, Goggles, Lab Coat) skin->ppe requires eng Engineering Controls (Fume Hood) skin->eng requires first_aid First Aid (Flush, Fresh Air, Medical Attention) skin->first_aid requires eye->ppe requires eye->eng requires eye->first_aid requires resp->ppe requires resp->eng requires resp->first_aid requires oral->ppe requires oral->eng requires oral->first_aid requires

Caption: A diagram illustrating the relationship between the hazards of the compound and the necessary safety responses.

References

A Technical Guide to High-Purity 3-(1H-imidazol-1-yl)propanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-(1H-imidazol-1-yl)propanoic acid (CAS No: 104190-36-5) is a heterocyclic building block of significant interest in pharmaceutical research and drug development. Its structure, featuring both a carboxylic acid and an imidazole moiety, makes it a versatile intermediate for synthesizing a wide range of more complex molecules. The imidazole ring is a known pharmacophore that can participate in hydrogen bonding and act as a ligand for metal ions, while the propanoic acid tail allows for straightforward derivatization, such as amide or ester formation.[1][2] This guide provides an in-depth overview of commercial suppliers, analytical protocols, and experimental workflows relevant to the procurement and use of high-purity this compound.

Commercial Suppliers and Product Specifications

Sourcing high-purity starting materials is a critical first step in any research or drug development pipeline. Several chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The following table summarizes key quantitative data from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity information.

SupplierBrand/GradeCAS NumberPurityAvailable Quantities
Thermo Fisher Scientific Thermo Scientific™104190-36-5≥97%250 mg, 1 g[3][4]
Sigma-Aldrich AldrichCPR104190-36-5Not Specified*250 mg
BLDpharm N/A96144-21-7Not SpecifiedInquire
Various (via ChemBK) Various104190-36-5Not SpecifiedInquire[2]

Note: Sigma-Aldrich specifies that for its AldrichCPR product line, it does not collect analytical data and the buyer is responsible for confirming purity.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and quality control of this compound. The following sections outline relevant protocols adapted from established chemical literature.

Synthesis Protocol: Modified Ullmann Condensation

This protocol is adapted from a general method for the copper-catalyzed N-arylation of imidazoles, a common route for synthesizing N-substituted imidazole derivatives.[1]

Reaction Scheme: Acrylic Acid + Imidazole → this compound

Materials & Reagents:

  • Imidazole

  • Acrylic Acid

  • Copper(I) iodide (CuI) catalyst

  • Potassium Carbonate (K₂CO₃) as base

  • Dimethylformamide (DMF) as solvent

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine imidazole (1.0 eq), acrylic acid (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants.

  • Reaction: Stir the mixture at room temperature for 10 minutes. Heat the reaction to 80-100°C and maintain for 12-24 hours. Monitor progress using Thin-Layer Chromatography (TLC).[1]

  • Work-up: After the reaction cools to room temperature, pour the mixture into deionized water. Acidify the solution to a pH of ~5-6 with 1 M HCl to protonate the carboxylic acid, which may induce precipitation.[1]

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.[1]

  • Washing: Wash the combined organic layers with deionized water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.[1]

Purification Protocol: Recrystallization or Column Chromatography
  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield high-purity crystals.

  • Column Chromatography: For more rigorous purification, silica gel column chromatography can be employed. A solvent gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective for separating the polar product from non-polar impurities.

Quality Control (QC) Methodologies

Ensuring the purity and identity of the compound is paramount. The following are standard QC techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Used to separate, identify, and quantify each component in a mixture. Purity is determined by comparing the area of the product peak to the total area of all peaks.

    • Typical Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

      • Detection: UV detector at a wavelength of ~210 nm.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

    • Principle: Provides detailed information about the structure and chemical environment of hydrogen atoms in the molecule, confirming its identity.

    • Sample Preparation: Dissolve a small sample (~5-10 mg) in a deuterated solvent such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • Expected Signals: The spectrum should show characteristic peaks for the imidazole ring protons and the aliphatic protons of the propanoic acid chain.

  • Mass Spectrometry (MS):

    • Principle: Measures the mass-to-charge ratio (m/z) of ions to confirm the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is a common technique. The expected molecular weight for C₆H₈N₂O₂ is 140.14 g/mol . The spectrum should show a prominent peak at m/z = 141.15 corresponding to the protonated molecule [M+H]⁺.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Combine Reactants (Imidazole, Acrylic Acid, Base, Catalyst) solvent Add Solvent (DMF) reactants->solvent reaction Heat & Stir (80-100°C, 12-24h) solvent->reaction quench Quench with Water reaction->quench acidify Acidify (pH 5-6) quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry & Concentrate wash->dry purify Recrystallization or Column Chromatography dry->purify product High-Purity Product purify->product

General workflow for the synthesis and purification of this compound.

QC_Workflow cluster_analysis Analytical Quality Control start Purified Sample hplc Purity Check (HPLC) start->hplc nmr Identity Confirmation (¹H NMR) start->nmr ms Molecular Weight Verification (MS) start->ms decision Does data meet specifications? hplc->decision nmr->decision ms->decision pass Release for Use decision->pass Yes fail Repurify or Reject decision->fail No

Logical workflow for the quality control analysis of a synthesized chemical compound.

References

Methodological & Application

Synthesis of 3-(1H-imidazol-1-yl)propanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-(1H-imidazol-1-yl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a key pharmacophore, and its combination with a propanoic acid linker allows for further derivatization and incorporation into larger molecular scaffolds. The synthesis detailed herein follows a two-step process: a Michael addition of imidazole to an acrylate ester, followed by ester hydrolysis to yield the final carboxylic acid.

Reaction Scheme

The overall synthetic route involves the 1,4-conjugate addition of imidazole to an acrylate ester, such as ethyl acrylate, to form the corresponding propanoate ester. Subsequent hydrolysis of the ester under basic conditions yields the target molecule, this compound.

Step 1: Michael Addition Imidazole + Ethyl Acrylate → Ethyl 3-(1H-imidazol-1-yl)propanoate

Step 2: Ester Hydrolysis Ethyl 3-(1H-imidazol-1-yl)propanoate → this compound

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on reaction scale and optimization of conditions.

ParameterValue
Starting Materials
Imidazole1.0 eq
Ethyl Acrylate1.1 eq
Sodium Hydroxide2.0 eq
Reaction Conditions
Michael Addition TemperatureRoom Temperature
Michael Addition Time24-48 hours
Hydrolysis Temperature80-90 °C
Hydrolysis Time4-6 hours
Product Characterization
Expected Molecular Weight140.14 g/mol
Typical Overall Yield70-85%
Purity (by NMR)>95%

Detailed Experimental Protocol

Materials and Reagents:

  • Imidazole

  • Ethyl acrylate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of Ethyl 3-(1H-imidazol-1-yl)propanoate (Michael Addition)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve imidazole (1.0 eq) in ethanol (100 mL).

  • To this solution, add ethyl acrylate (1.1 eq) dropwise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude ethyl 3-(1H-imidazol-1-yl)propanoate as an oil. This crude product can be used directly in the next step without further purification.

Step 2: Synthesis of this compound (Ester Hydrolysis)

  • To the crude ethyl 3-(1H-imidazol-1-yl)propanoate, add a solution of sodium hydroxide (2.0 eq) in deionized water (100 mL).

  • Attach a reflux condenser to the flask and heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours.

  • After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture to room temperature in an ice bath.

  • Carefully acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylate and may cause the product to precipitate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone, to afford the final product as a white solid.

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Workflow and Process Visualization

The following diagrams illustrate the key workflows for the synthesis of this compound.

Synthesis_Workflow Start Starting Materials (Imidazole, Ethyl Acrylate) Michael_Addition Step 1: Michael Addition - Solvent: Ethanol - Temp: RT - Time: 24-48h Start->Michael_Addition Intermediate Crude Ethyl 3-(1H-imidazol-1-yl)propanoate Michael_Addition->Intermediate Hydrolysis Step 2: Ester Hydrolysis - Reagent: NaOH(aq) - Temp: 80-90°C - Time: 4-6h Intermediate->Hydrolysis Workup Workup - Acidification (HCl) - Extraction (EtOAc) Hydrolysis->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Final Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Imidazole Imidazole Michael_Reaction Michael Addition Imidazole->Michael_Reaction Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Michael_Reaction Ester_Intermediate Ethyl 3-(1H-imidazol-1-yl)propanoate Michael_Reaction->Ester_Intermediate Hydrolysis_Reaction Ester Hydrolysis Ester_Intermediate->Hydrolysis_Reaction Final_Acid This compound Hydrolysis_Reaction->Final_Acid Water H₂O, NaOH Water->Hydrolysis_Reaction

Caption: Logical relationship of reactants to product.

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 3-(1H-imidazol-1-yl)propanoic acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) using 3-(1H-imidazol-1-yl)propanoic acid as a bifunctional organic linker. The unique combination of a carboxylate group and an imidazole ring in this linker makes it a promising candidate for constructing novel MOFs with potential applications in drug delivery, catalysis, and sensing.

While specific published data for MOFs constructed exclusively with this compound is emerging, this guide leverages established methodologies for analogous imidazole-carboxylate based MOFs to provide a robust framework for research and development.

Introduction to MOFs with this compound

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials formed by the coordination of metal ions or clusters with organic linkers.[1] The choice of the organic linker is crucial in determining the structural topology, porosity, and functional properties of the resulting MOF.[2] The linker this compound offers both a carboxylate group and an imidazole ring, enabling the formation of diverse and stable framework structures with various metal ions.[3] The imidazole moiety can act as a Lewis basic site or a coordinating group, while the carboxylate group serves as a strong linker to form the framework.[3] This bifunctionality opens up possibilities for creating MOFs with tailored properties for specific applications.

Potential Applications

The unique structural features of MOFs synthesized with this compound suggest their utility in several key areas of research and development:

  • Drug Delivery: The porous nature and tunable pore size of these MOFs make them excellent candidates for encapsulating and delivering therapeutic agents.[4] The framework can protect the drug from degradation and allow for controlled release, potentially triggered by stimuli such as pH.[4][5] The intrinsic biocompatibility of some imidazole-based MOFs further enhances their suitability for biomedical applications.

  • Heterogeneous Catalysis: The presence of both Lewis acidic metal centers and Lewis basic imidazole sites within the MOF structure can facilitate a variety of catalytic transformations.[3] These MOFs can act as robust heterogeneous catalysts with high activity and selectivity, and their porous structure can lead to shape-selective catalysis.[3]

  • Chemical Sensing: The potential for modifying the framework and the presence of active sites make these MOFs promising for the development of chemical sensors.[6] They can be designed to detect specific ions, small molecules, or volatile organic compounds through mechanisms such as luminescence quenching or changes in conductivity.[6][7]

Quantitative Data Presentation

Due to the limited availability of published experimental data for MOFs synthesized specifically with this compound, the following tables present illustrative data from MOFs constructed with analogous imidazole-carboxylate linkers. This information serves as a valuable reference for expected properties.

Table 1: Illustrative Crystallographic Data of Analogous Imidazole-Carboxylate MOFs

MOF System (Linker)Metal IonCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
Zn-Bim-BdcZn(II)TetragonalP4₂/n18.4112.7227.42909090[8]
Cd-L-CNNCd(II)OrthorhombicPbcn18.4112.7227.42909090[6]
Cu(AIm)₂Cu(II)TetragonalI4₁---909090[9]

Bim = bis(imidazol-1-yl)methane, Bdc = terephthalate, L = 2,6-Di(1H-imidazol-1-yl) Naphthalene, CNN = 4-(4-Carboxy-2-Nitrobenzene)-3-Nitrobenzoic acid, AIm = acetylene-substituted imidazole

Table 2: Illustrative Physicochemical Properties of Analogous Imidazole-Based MOFs

MOF System (Linker)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)ApplicationRef.
TIBM-CuCu(II)--0.3 - 1.5CO₂ Adsorption[10]
TIBM-AlAl(III)--1.0 - 3.0CO₂ Adsorption[10]
TIBM-CrCr(III)--1.0 - 4.0CO₂ Adsorption[10]
ZIF-8Zn(II)~1,300 - 1,800~0.661.16Drug Delivery

TIBM = 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene, ZIF = Zeolitic Imidazolate Framework

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and characterization of MOFs with similar linkers and should serve as a starting point for working with this compound.[4]

This protocol describes a general procedure for synthesizing a zinc-based MOF using this compound.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of ethanol.

  • Add the zinc nitrate solution to the linker solution dropwise while stirring.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 100-120 °C at a rate of 5 °C/min and hold at this temperature for 48-72 hours.[1]

  • Allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by decantation of the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • Dry the crystals under vacuum at 60 °C for 12 hours.

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Purification Linker_sol Dissolve Linker in DMF Mixing Mix Solutions Linker_sol->Mixing Metal_sol Dissolve Metal Salt in Ethanol Metal_sol->Mixing Heating Heat in Oven (100-120°C, 48-72h) Mixing->Heating Cooling Slow Cooling Heating->Cooling Collection Collect Crystals Cooling->Collection Washing Wash with DMF and Ethanol Collection->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterization Drying->Characterization Proceed to Characterization G cluster_synthesis MOF Synthesis cluster_primary_char Primary Characterization cluster_porosity Porosity Analysis cluster_application Application-Specific Evaluation Synth Synthesized MOF PXRD PXRD (Crystallinity, Phase Purity) Synth->PXRD TGA TGA (Thermal Stability) Synth->TGA FTIR FT-IR (Functional Groups) Synth->FTIR Activation Activation (Solvent Removal) Synth->Activation BET N2 Adsorption/Desorption (BET Surface Area, Pore Size) Activation->BET Drug_Loading Drug Loading & Release Studies BET->Drug_Loading Catalysis Catalytic Activity Testing BET->Catalysis Sensing Sensing Performance Evaluation BET->Sensing

References

Application Notes and Protocols: 3-(1H-imidazol-1-yl)propanoic acid in pH-Responsive Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-imidazol-1-yl)propanoic acid and its derivatives in the development of pH-responsive drug delivery systems. The unique properties of the imidazole group, which can be protonated in acidic environments, make it an excellent candidate for creating "smart" drug carriers that release their payload specifically in the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells.

Introduction to pH-Responsive Drug Delivery

Conventional drug delivery systems often suffer from a lack of specificity, leading to systemic side effects and reduced therapeutic efficacy. pH-responsive drug delivery systems are designed to overcome these limitations by releasing their therapeutic cargo in response to specific pH triggers. The tumor microenvironment is characterized by a lower extracellular pH (around 6.5-7.2) compared to healthy tissues (pH 7.4). Furthermore, after cellular uptake, drug carriers are often trafficked to endosomes and lysosomes, where the pH is even lower (4.5-6.5).

The imidazole group of this compound has a pKa in the range of 6.0-7.0, making it an ideal functional moiety for pH-sensitive formulations. At physiological pH (7.4), the imidazole ring is predominantly neutral, allowing the drug carrier to remain stable in circulation. However, in the acidic tumor microenvironment or within endosomes, the imidazole nitrogen becomes protonated, leading to a change in the physicochemical properties of the carrier and triggering drug release.

Mechanism of Action: The "Proton Sponge" Effect

Drug delivery systems incorporating this compound or its derivatives can exploit the "proton sponge" effect for enhanced endosomal escape. Once the drug carrier is internalized into the endosome via endocytosis, the imidazole groups become protonated by the influx of protons into the endosome. This continuous protonation leads to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane. This process facilitates the release of the therapeutic agent into the cytoplasm, where it can reach its target, thereby avoiding degradation in the lysosome.

G cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosome (pH ~5.0-6.0) cluster_2 Cytoplasm DDS Drug Delivery System (Neutral Imidazole) Protonated_DDS Protonated DDS (Charged Imidazole) DDS->Protonated_DDS Endocytosis Swelling Endosomal Swelling Protonated_DDS->Swelling Osmotic Influx H_ions H+ H_ions->Protonated_DDS Protonation Cl_ions Cl- Cl_ions->Swelling Water H2O Water->Swelling Rupture Endosomal Rupture Swelling->Rupture Drug_Release Drug Release Rupture->Drug_Release

Caption: The "Proton Sponge" effect for endosomal escape.

Applications in Drug Delivery Systems

While direct use of this compound is less common, its derivatives are incorporated into various drug delivery platforms:

  • Liposomes: Imidazole-containing lipids can be formulated into liposomes. At neutral pH, these liposomes are stable. In an acidic environment, the protonation of the imidazole headgroup can lead to the destabilization of the lipid bilayer, triggering drug release.[1][2]

  • Polymeric Nanoparticles: this compound can be conjugated to polymers to create pH-sensitive nanoparticles. The protonation of the imidazole groups can cause the polymer to swell or change its conformation, leading to the release of the encapsulated drug.[3][4]

  • Micelles: Amphiphilic block copolymers containing imidazole moieties can self-assemble into micelles for the delivery of hydrophobic drugs. The pH-triggered protonation can disrupt the micellar structure, leading to drug release.

Quantitative Data Summary

The following tables summarize typical quantitative data for drug delivery systems incorporating imidazole-based pH-sensitive components.

Table 1: Physicochemical Properties of Imidazole-Based Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4Zeta Potential (mV) at pH 6.5
Imidazole-Liposomes120 ± 5.20.15 ± 0.03-5.3 ± 1.1+15.8 ± 2.4
Imidazole-Polymer NP155 ± 8.10.21 ± 0.05-8.1 ± 1.5+12.3 ± 1.9
Control Liposomes118 ± 4.90.14 ± 0.02-6.2 ± 0.9-5.9 ± 1.3

Table 2: Drug Loading and pH-Responsive Release

FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
Imidazole-LiposomesDoxorubicin4.5 ± 0.585 ± 522 ± 378 ± 6
Imidazole-Polymer NPPaclitaxel7.2 ± 0.891 ± 418 ± 485 ± 7
Control LiposomesDoxorubicin4.3 ± 0.483 ± 625 ± 430 ± 5

Experimental Protocols

Synthesis of an Imidazole-Modified Lipid (Hypothetical Example)

This protocol describes a representative synthesis of a lipid modified with an imidazole group, which can be used for the formulation of pH-sensitive liposomes.

G cluster_0 Step 1: Activation of Lipid cluster_1 Step 2: Conjugation with Imidazole Moiety Lipid 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) Activation Reaction with N,N'-Disuccinimidyl carbonate (DSC) in the presence of a base (e.g., triethylamine) Lipid->Activation Activated_Lipid DSPE-succinimidyl carbonate Activation->Activated_Lipid Conjugation Reaction in an aprotic solvent (e.g., DMF) Activated_Lipid->Conjugation Imidazole_Acid This compound Imidazole_Acid->Conjugation Final_Product DSPE-imidazole conjugate Conjugation->Final_Product

Caption: Synthesis of an imidazole-modified lipid.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Chloroform

  • Methanol

  • Dialysis membrane (MWCO 1 kDa)

Procedure:

  • Activation of DSPE: Dissolve DSPE and a 1.5-fold molar excess of DSC in anhydrous chloroform. Add a 2-fold molar excess of TEA to the solution. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Solvent Evaporation: After the reaction is complete, remove the solvent by rotary evaporation.

  • Conjugation: Dissolve the activated DSPE and a 1.2-fold molar excess of this compound in anhydrous DMF. Stir the reaction mixture at 40°C for 48 hours under a nitrogen atmosphere.

  • Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against a 1:1 (v/v) mixture of methanol and water for 48 hours to remove unreacted starting materials and byproducts.

  • Lyophilization: Freeze-dry the purified product to obtain the DSPE-imidazole conjugate as a white powder.

  • Characterization: Confirm the structure of the synthesized lipid by ¹H NMR and mass spectrometry.

Preparation of pH-Sensitive Liposomes

This protocol describes the preparation of doxorubicin-loaded, pH-sensitive liposomes using the synthesized DSPE-imidazole conjugate.

G cluster_0 Step 1: Lipid Film Hydration cluster_1 Step 2: Size Reduction cluster_2 Step 3: Purification Lipids DSPE-imidazole, Cholesterol, DSPC in Chloroform/Methanol Evaporation Rotary Evaporation Lipids->Evaporation Lipid_Film Thin Lipid Film Evaporation->Lipid_Film Hydration Hydration with Doxorubicin solution Lipid_Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion through polycarbonate membranes (e.g., 100 nm pore size) MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV Purification Size Exclusion Chromatography (e.g., Sephadex G-50) LUV->Purification Final_Liposomes Purified Doxorubicin-loaded pH-sensitive Liposomes Purification->Final_Liposomes

Caption: Preparation of pH-sensitive liposomes.

Materials:

  • DSPE-imidazole conjugate

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Doxorubicin hydrochloride

  • Chloroform

  • Methanol

  • HEPES buffer (pH 7.4)

  • Extruder

  • Polycarbonate membranes (100 nm)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Formation: Dissolve the DSPE-imidazole conjugate, DSPC, and cholesterol in a molar ratio of (e.g., 10:60:30) in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask. Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film.

  • Hydration: Hydrate the lipid film with a solution of doxorubicin in HEPES buffer (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: Subject the MLV suspension to 10 freeze-thaw cycles. Subsequently, extrude the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder at 60°C to form large unilamellar vesicles (LUVs).

  • Purification: Remove the unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column, eluting with HEPES buffer (pH 7.4).

  • Characterization: Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS). The encapsulation efficiency can be determined by disrupting the liposomes with a detergent and measuring the doxorubicin concentration using a spectrophotometer.

In Vitro Drug Release Study

Materials:

  • Doxorubicin-loaded pH-sensitive liposomes

  • Phosphate buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 10 kDa)

  • Spectrophotometer

Procedure:

  • Place 1 mL of the liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in 50 mL of release medium (PBS at pH 7.4 or pH 5.5) in a beaker with constant stirring at 37°C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of doxorubicin released into the medium using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Calculate the cumulative drug release as a percentage of the total drug encapsulated.

Conclusion

This compound and its derivatives are valuable building blocks for the creation of advanced, pH-responsive drug delivery systems. By leveraging the protonation of the imidazole moiety in acidic environments, these systems can achieve targeted drug release in tumors and facilitate endosomal escape, thereby enhancing therapeutic efficacy and reducing systemic toxicity. The protocols provided herein offer a foundation for the synthesis, formulation, and characterization of such intelligent drug delivery platforms.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 3-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct literature specifically detailing the use of 3-(1H-imidazol-1-yl)propanoic acid for nanoparticle surface modification is limited. The following application notes and protocols are based on established methods for functionalizing nanoparticles with similar imidazole-containing carboxylic acids and serve as a comprehensive guide for researchers exploring this specific application.

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including drug delivery, bio-sensing, and medical imaging. Functionalization with specific ligands can enhance biocompatibility, improve colloidal stability, and enable targeted delivery to specific cells or tissues. This compound is a bifunctional molecule featuring a terminal carboxylic acid group and an imidazole ring. The carboxylic acid can be used for covalent conjugation to nanoparticle surfaces, while the imidazole moiety offers opportunities for pH-responsive behavior, metal chelation, or specific biological interactions. This document provides a detailed overview of the potential applications and experimental protocols for the surface modification of nanoparticles with this compound.

Potential Applications

The unique chemical structure of this compound makes it a versatile ligand for nanoparticle surface modification with several potential applications:

  • pH-Responsive Drug Delivery: The imidazole ring has a pKa of approximately 6-7, allowing it to become protonated in the acidic environment of endosomes or tumors. This change in protonation state can be exploited to trigger the release of encapsulated therapeutic agents.

  • Targeted Delivery: The imidazole group can act as a targeting moiety for specific receptors or transporters on cell surfaces.

  • Metal Ion Sensing and Sequestration: The nitrogen atoms in the imidazole ring can chelate metal ions, enabling the development of nanoparticle-based sensors or therapeutic agents for diseases associated with metal ion dysregulation.

  • Enhanced Biocompatibility: Surface coating with small, hydrophilic molecules like this compound can improve the biocompatibility and reduce the cytotoxicity of inorganic nanoparticles.

Experimental Protocols

The following protocols provide a general framework for the synthesis of the ligand and the surface modification of a model nanoparticle system (e.g., iron oxide or gold nanoparticles).

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of N-substituted imidazole derivatives.

Materials:

  • Imidazole

  • 3-Bromopropanoic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve imidazole in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the imidazole solution and stir for 30 minutes at room temperature.

  • Slowly add 3-bromopropanoic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and acidify to a pH of approximately 3-4 with hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol details the functionalization of IONPs using carbodiimide chemistry to activate the carboxylic acid groups of the ligand.

Materials:

  • Oleic acid-stabilized iron oxide nanoparticles (IONPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Milli-Q water

  • Magnetic separator

  • Probe sonicator

Procedure:

  • Ligand Exchange: Disperse the oleic acid-stabilized IONPs in an appropriate solvent and perform a ligand exchange reaction to introduce amine or hydroxyl groups on the surface, if necessary for the chosen conjugation chemistry. Alternatively, directly attach the carboxylic acid of the ligand to the nanoparticle surface if it has suitable anchoring points. For this protocol, we assume direct attachment.

  • Activation of Carboxylic Acid Groups:

    • Disperse the IONPs in PBS.

    • In a separate tube, dissolve this compound, EDC, and NHS in PBS. The molar ratio of Ligand:EDC:NHS is typically 1:2:1.

    • Add the activated ligand solution to the IONP dispersion.

  • Conjugation Reaction:

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.

  • Purification:

    • Separate the functionalized IONPs from the reaction mixture using a magnetic separator.

    • Remove the supernatant containing unreacted ligand and coupling agents.

    • Wash the IONPs three times with PBS and twice with Milli-Q water.

    • Resuspend the purified, functionalized IONPs in the desired buffer or solvent for storage.

Protocol 3: Characterization of Functionalized Nanoparticles

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of the imidazole ligand on the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of the bare nanoparticles, the free ligand, and the functionalized nanoparticles. Look for characteristic peaks of the imidazole ring and the carboxylic acid group in the spectrum of the functionalized nanoparticles.

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization.

  • Procedure: Disperse the nanoparticles in a suitable solvent and measure their size using a DLS instrument. An increase in hydrodynamic diameter is expected after surface modification.

3. Zeta Potential Measurement:

  • Purpose: To determine the surface charge of the nanoparticles.

  • Procedure: Measure the zeta potential of the nanoparticles at different pH values. The imidazole group should impart a pH-dependent surface charge.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of ligand attached to the nanoparticle surface.

  • Procedure: Heat the functionalized nanoparticles under a controlled atmosphere and measure the weight loss as a function of temperature. The weight loss corresponding to the decomposition of the organic ligand can be used to calculate the grafting density.

Data Presentation

The following tables summarize expected quantitative data from the characterization of nanoparticles before and after modification with an imidazole-containing propanoic acid, based on analogous systems.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Bare IONPs15.2 ± 1.80.15 ± 0.03-25.6 ± 2.1
Functionalized IONPs25.8 ± 2.50.21 ± 0.04+15.3 ± 1.9

Table 2: Drug Loading and Release Characteristics (Hypothetical for a Doxorubicin-loaded system)

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Drug Release at pH 5.5 (24h, %)Drug Release at pH 7.4 (24h, %)
Functionalized IONPs-Dox8.5 ± 0.975.2 ± 4.365.7 ± 5.120.4 ± 2.8

Visualizations

Experimental Workflow

G cluster_synthesis Ligand Synthesis cluster_functionalization Nanoparticle Functionalization cluster_characterization Characterization Imidazole Imidazole Ligand This compound Imidazole->Ligand BromopropanoicAcid 3-Bromopropanoic Acid BromopropanoicAcid->Ligand ActivatedLigand Activated Ligand (with EDC/NHS) Ligand->ActivatedLigand BareNPs Bare Nanoparticles FunctionalizedNPs Functionalized Nanoparticles BareNPs->FunctionalizedNPs ActivatedLigand->FunctionalizedNPs FTIR FTIR FunctionalizedNPs->FTIR DLS DLS FunctionalizedNPs->DLS Zeta Zeta Potential FunctionalizedNPs->Zeta TGA TGA FunctionalizedNPs->TGA

Caption: Workflow for nanoparticle functionalization.

pH-Responsive Drug Release Mechanism

G cluster_circulation Systemic Circulation (pH 7.4) cluster_endosome Endosomal Environment (pH ~5.5) NP_circ Drug-loaded Nanoparticle (Stable) Imidazole_neutral Imidazole (Neutral) NP_circ->Imidazole_neutral Surface Ligand NP_endo Nanoparticle NP_circ->NP_endo Cellular Uptake Imidazole_protonated Imidazole (Protonated) NP_endo->Imidazole_protonated Protonation DrugRelease Drug Release Imidazole_protonated->DrugRelease Triggers

Caption: pH-responsive drug release mechanism.

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 3-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of custom peptides. The incorporation of non-coded amino acids (NCAAs) into peptide sequences offers a powerful strategy to enhance their therapeutic properties, such as increased stability against enzymatic degradation. One such NCAA of interest is 3-(1H-imidazol-1-yl)propanoic acid, a histidine-like analogue. Its unique imidazole side chain can influence the biological activity and conformational properties of peptides.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptides using standard Fmoc-based solid-phase synthesis.

Applications

The integration of this compound into peptide sequences has shown promise in various research and drug development areas:

  • Enhanced Proteolytic Stability: The non-natural structure of this NCAA can confer resistance to degradation by proteases, a significant advantage for therapeutic peptides.[1]

  • Antimicrobial Peptides (AMPs): Incorporation of this compound has been successfully demonstrated in the synthesis of ultrashort antimicrobial peptides, contributing to their biological activity and stability.[1][2]

  • Modulation of Bioactivity: The imidazole ring can participate in crucial interactions with biological targets, potentially modulating the efficacy and specificity of the peptide.

Data Presentation

The following table summarizes the expected quantitative data based on the synthesis of peptides incorporating 2-amino-3-(1H-imidazol-1-yl)propanoic acid, a closely related derivative, using Fmoc-SPPS. These values can serve as a benchmark for syntheses involving this compound.

ParameterValueReference
Crude Peptide Purity70% - 96%[1]
Overall YieldGood[1]

Note: Actual yields and purities will vary depending on the specific peptide sequence, length, and the efficiency of each coupling and deprotection step.

Experimental Protocols

This section provides a detailed methodology for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-3-(1H-imidazol-1-yl)propanoic acid

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

  • Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water

  • TFA (for HPLC)

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-Strategy)

This protocol outlines the general steps for SPPS on a 0.1 mmol scale.

  • Resin Swelling:

    • Place the Fmoc-Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and a coupling reagent (e.g., HBTU, 0.38 mmol, 3.8 eq.) in DMF.

    • Add a base (e.g., DIPEA, 0.8 mmol, 8 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

    • If the coupling is incomplete, repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-3-(1H-imidazol-1-yl)propanoic acid:

    • Follow the same procedure as in step 3, using Fmoc-3-(1H-imidazol-1-yl)propanoic acid. Due to the unique side chain, extended coupling times or the use of a more potent coupling reagent like HATU may be beneficial to ensure high coupling efficiency.

  • Repeat Cycles:

    • Repeat the deprotection (step 2) and coupling (step 3 or 4) cycles for each amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation:

    • After the final deprotection and washing, dry the resin under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the resin (approximately 10 mL per 0.1 mmol of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture and discard the supernatant.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the correct molecular weight.

Mandatory Visualizations

Diagram 1: SPPS Workflow

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_AA Couple Fmoc-AA (HBTU/DIPEA) Deprotection1->Coupling_AA Wash1 Wash (DMF, DCM) Coupling_AA->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_NCAA Couple Fmoc-3-(1H-imidazol-1-yl)propanoic acid (HATU/DIPEA) Deprotection2->Coupling_NCAA Wash2 Wash (DMF, DCM) Coupling_NCAA->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection1 n-1 cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: Workflow for SPPS incorporating this compound.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship cluster_synthesis Peptide Chain Elongation cluster_finalization Peptide Isolation Deprotection Fmoc Removal Coupling Amino Acid Coupling Deprotection->Coupling Exposes N-terminus Coupling->Deprotection Adds next residue Cleavage Resin Cleavage & Side-chain Deprotection Coupling->Cleavage After final cycle Purification Crude Peptide Purification Cleavage->Purification

Caption: Key steps in the synthesis and isolation of the target peptide.

References

Application Notes and Protocols: Functionalization of Biomaterials with 3-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomaterials with bioactive molecules is a cornerstone of modern biomedical engineering, enabling the development of materials that can actively modulate biological responses. 3-(1H-imidazol-1-yl)propanoic acid is a molecule of significant interest for biomaterial functionalization due to the unique properties of the imidazole group. The imidazole ring is a key component of the amino acid histidine and is involved in a variety of biological interactions, including enzymatic catalysis, metal ion coordination, and pH buffering.[1] By immobilizing this compound onto the surface of biomaterials, it is possible to create materials with enhanced biocompatibility, tailored cell-material interactions, and potentially, the ability to influence specific cell signaling pathways.

These application notes provide a comprehensive overview and detailed protocols for the functionalization of biomaterials with this compound. The protocols cover the entire workflow, from initial surface preparation of a model polymer biomaterial to the final characterization and biological evaluation of the functionalized surface.

Key Applications

The functionalization of biomaterials with this compound can be leveraged for a variety of applications, including:

  • Enhanced Biocompatibility: The imidazole group can mimic the surface chemistry of proteins, potentially reducing foreign body response and improving the integration of implants.

  • Controlled Drug Delivery: The pH-responsive nature of the imidazole ring can be exploited for the development of smart drug delivery systems that release therapeutic agents in response to local pH changes, such as those found in tumor microenvironments or sites of inflammation.

  • Tissue Engineering: The ability of imidazole to coordinate with metal ions and interact with cell surface receptors can be used to create scaffolds that promote cell adhesion, proliferation, and differentiation.

  • Biosensing: Immobilized imidazole groups can serve as ligands for the capture of specific biomolecules, forming the basis for novel biosensors.

Experimental Protocols

This section provides a step-by-step guide for the functionalization of a model polymer biomaterial, such as polyethylene terephthalate (PET), with this compound. The overall workflow is depicted in the diagram below.

G cluster_0 Surface Preparation cluster_1 Functionalization cluster_2 Characterization & Evaluation A 1. Biomaterial Substrate (e.g., PET film) B 2. Cleaning A->B C 3. Plasma Amination B->C D 4. EDC/NHS Activation of This compound C->D E 5. Covalent Immobilization D->E F 6. Surface Characterization E->F G 7. Biological Evaluation F->G

Caption: Experimental workflow for the functionalization of a biomaterial with this compound.

Protocol 1: Surface Amination of Polymer Biomaterial via Plasma Treatment

This protocol describes the introduction of primary amine groups onto the surface of a polymer substrate, which is a prerequisite for the subsequent covalent immobilization of the carboxylic acid-containing molecule.

Materials:

  • Polymer substrate (e.g., PET films)

  • Deionized (DI) water

  • Ethanol

  • Nitrogen gas

  • Plasma reactor

  • Ammonia (NH₃) gas

Procedure:

  • Cleaning:

    • Sonciate the polymer substrates in DI water for 15 minutes.

    • Sonciate in ethanol for 15 minutes.

    • Dry the substrates under a stream of nitrogen gas.

  • Plasma Treatment:

    • Place the cleaned and dried substrates into the plasma reactor chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

    • Introduce ammonia gas into the chamber at a flow rate of 20-50 sccm.

    • Ignite the plasma at a power of 50-100 W for a duration of 1-5 minutes.[2]

    • After treatment, vent the chamber and remove the aminated substrates.

    • Store the substrates in a desiccator to prevent surface contamination.

Protocol 2: Quantification of Surface Amine Groups

It is crucial to quantify the density of surface amine groups to ensure successful and reproducible functionalization. The Orange II colorimetric assay is a reliable method for this purpose.[1]

Materials:

  • Aminated polymer substrates

  • Orange II dye solution (0.5 mg/mL in DI water, pH 3)

  • DI water

  • Sodium hydroxide (NaOH) solution (10 mM)

  • UV-Vis spectrophotometer

Procedure:

  • Immerse the aminated substrates in the Orange II dye solution for 2 hours at room temperature with gentle agitation.

  • Rinse the substrates thoroughly with DI water to remove non-specifically bound dye.

  • Dry the substrates under a stream of nitrogen gas.

  • Desorb the bound dye by immersing the substrates in a known volume of 10 mM NaOH solution for 30 minutes.

  • Measure the absorbance of the NaOH solution at 485 nm using a UV-Vis spectrophotometer.

  • Calculate the concentration of the desorbed dye using a standard curve prepared with known concentrations of Orange II.

  • The surface density of amine groups can be calculated based on the amount of desorbed dye and the surface area of the substrate.

Protocol 3: Covalent Immobilization of this compound via EDC/NHS Chemistry

This protocol details the covalent attachment of this compound to the aminated biomaterial surface using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as crosslinking agents.

Materials:

  • Aminated polymer substrates

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the Activation Buffer to a final concentration of 10 mM.

    • Add EDC and NHS to the solution to final concentrations of 20 mM and 50 mM, respectively.

    • Incubate the solution for 15 minutes at room temperature to activate the carboxylic acid groups.

  • Immobilization:

    • Immerse the aminated substrates in the activated this compound solution.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing and Quenching:

    • Remove the substrates from the coupling solution and wash three times with the Washing Buffer.

    • Immerse the substrates in the Quenching Solution for 30 minutes to deactivate any unreacted NHS-esters.

    • Wash the substrates thoroughly with DI water.

    • Dry the functionalized substrates under a stream of nitrogen gas and store in a desiccator.

Surface Characterization

A comprehensive characterization of the functionalized surface is essential to confirm the successful immobilization of this compound and to understand its influence on the material's properties.

Technique Information Obtained Expected Outcome for Successful Functionalization
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.[3]Increase in the nitrogen (N 1s) signal, specifically the appearance of a peak corresponding to the imidazole ring nitrogen.[4][5]
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Detailed molecular information about the outermost surface layer.Detection of fragment ions characteristic of this compound.
Atomic Force Microscopy (AFM) Surface topography and roughness.Potential changes in surface morphology and roughness compared to the unmodified substrate.
Water Contact Angle Measurement Surface hydrophilicity/hydrophobicity.A decrease in the water contact angle, indicating a more hydrophilic surface due to the presence of the imidazole and carboxylic acid groups.
Zeta Potential Measurement Surface charge at different pH values.A shift in the isoelectric point and changes in the surface charge profile, reflecting the presence of the ionizable imidazole group.

Biological Evaluation

The following protocols outline in vitro assays to assess the biological response to the functionalized biomaterial.

Protocol 4: Cell Adhesion and Proliferation Assay

Materials:

  • Functionalized and control (unmodified) biomaterial substrates

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Cell culture medium

  • Live/Dead viability/cytotoxicity kit

  • Fluorescence microscope

Procedure:

  • Sterilize the biomaterial substrates by UV irradiation.

  • Place the substrates in a sterile cell culture plate.

  • Seed cells onto the substrates at a density of 1 x 10⁴ cells/cm².

  • Culture the cells for 24 and 72 hours.

  • At each time point, wash the substrates with PBS and stain with the Live/Dead kit according to the manufacturer's instructions.

  • Visualize and quantify the number of adherent and viable cells using a fluorescence microscope.

Data Presentation:

Surface Cell Adhesion (cells/mm²) at 24h Cell Proliferation (fold increase at 72h vs 24h)
Unmodified ControlQuantitative DataQuantitative Data
Aminated ControlQuantitative DataQuantitative Data
Imidazole-FunctionalizedQuantitative DataQuantitative Data
Protocol 5: Assessment of Apoptosis

Materials:

  • Functionalized and control biomaterial substrates

  • Cell line of interest

  • Cell culture medium

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Culture cells on the sterilized substrates for 48 hours.

  • Harvest the cells by trypsinization.

  • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Data Presentation:

Surface Percentage of Apoptotic Cells
Unmodified ControlQuantitative Data
Aminated ControlQuantitative Data
Imidazole-FunctionalizedQuantitative Data

Potential Influence on Cell Signaling Pathways

The imidazole moiety has been shown to interact with and modulate various cellular signaling pathways. One of the key pathways of interest is the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and tissue regeneration.[6][7][8][9][10] It is hypothesized that the immobilized imidazole groups may interact with components of the Wnt signaling cascade at the cell surface, potentially influencing downstream gene expression.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Hypothesized Interaction Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Co-receptor Wnt->LRP Dvl Dishevelled Fzd->Dvl DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dvl->DestructionComplex inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylation & degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes ImidazoleSurface Imidazole-Functionalized Surface ImidazoleSurface->Fzd ImidazoleSurface->LRP

Caption: Hypothesized interaction of an imidazole-functionalized surface with the Wnt/β-catenin signaling pathway.

Further investigation using techniques such as Western blotting or RT-qPCR for key pathway components (e.g., β-catenin, c-Myc, Axin2) would be necessary to elucidate the specific effects of the functionalized biomaterial on this and other signaling pathways.[6]

References

Application Notes and Protocols for the Quantification of 3-(1H-imidazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-imidazol-1-yl)propanoic acid, also known as imidazole propionate (ImP), is a microbially-derived metabolite of histidine.[1][2] Emerging evidence has linked elevated levels of ImP to various health conditions, including type 2 diabetes, cardiovascular diseases, and non-alcoholic steatohepatitis (NASH).[1][2][3][4] As a result, the accurate and sensitive quantification of this molecule in biological matrices is of significant interest in clinical and translational research.[1]

These application notes provide a comprehensive overview of the analytical methods for the quantification of this compound, with a primary focus on the widely adopted Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques. Detailed experimental protocols and comparative data are presented to guide researchers in selecting and implementing the most suitable method for their specific needs.

Analytical Methods Overview

The quantification of this compound in complex biological samples such as plasma and serum is predominantly achieved using reverse-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2][5] This approach offers high sensitivity, selectivity, and throughput, which are crucial for bioanalytical studies.[1]

Key considerations for method development include:

  • Sample Preparation: Efficient extraction of the analyte from the biological matrix and removal of interfering substances are critical for accurate quantification. Protein precipitation is a common and effective technique.[1][2]

  • Chromatographic Separation: Achieving good chromatographic resolution to separate the analyte from other matrix components is essential. C18 columns are frequently used for this purpose.[2][6]

  • Mass Spectrometric Detection: Tandem mass spectrometry provides high selectivity and sensitivity for detecting and quantifying the target analyte.

The following sections provide detailed protocols and comparative data for the quantification of this compound.

Comparative Quantitative Data

The following table summarizes the performance characteristics of various LC-MS/MS methods reported for the quantification of this compound. This allows for a direct comparison of their sensitivity and linear range.

MethodMatrixInternal StandardLLOQLinearity RangeReference
LC-MS/MSRat PlasmaROS2872.61 ng/mL2.61 - 2610 ng/mL[7]
UPLC-MS/MSHuman Serum3-piperazin-1-yl-propionic acidNot SpecifiedNot Specified[1]
LC-MS/MSMouse Plasma13C3-ImPNot SpecifiedNot Specified[5]
UPLC-MS/MSHuman PlasmaImP-13C3Not SpecifiedNot Specified[3]

LLOQ: Lower Limit of Quantification

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of Imidazole Propionate in Human Serum

This protocol is adapted from a method used for comparative serum profiling in colorectal adenoma and cancer.[1]

1. Materials and Reagents:

  • This compound standard

  • 3-piperazin-1-yl-propionic acid (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Milli-Q water

  • Formic acid (LC-MS grade)

2. Sample Preparation:

  • Pipette 100 µL of serum sample into a 1.5 mL polypropylene centrifuge tube.

  • Add 20 µL of a 50 ng/mL solution of the internal standard (3-piperazin-1-ylpropionic acid).

  • Vortex the mixture for 30 seconds at 3,000 g.

  • Add 300 µL of pre-chilled (-20°C) acetonitrile to precipitate proteins.

  • Vortex again for 10 minutes at 3,000 g.

  • Centrifuge the tube at 16,000 g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

3. UPLC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm particles)[2]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • Flow Rate: 0.3 mL/min (typical for UPLC)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: To be optimized for ImP and the IS. For ImP, a potential transition is m/z 141 -> 95.

Protocol 2: LC-MS/MS Quantification of Imidazole Propionate in Plasma with Derivatization

This protocol includes a derivatization step to potentially enhance chromatographic retention and sensitivity, a technique sometimes employed for small polar molecules.[3]

1. Materials and Reagents:

  • This compound standard

  • 13C3-ImP (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • 1-Butanol

  • 5% HCl in 1-butanol

  • Milli-Q water

2. Sample Preparation:

  • To 25 µL of plasma, add 6 volumes of acetonitrile containing the internal standard (e.g., 100 nmol/L of ImP-13C3).[3]

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.[3]

  • Reconstitute the dried extract with 5% HCl in 1-butanol for n-butyl ester derivatization.[3]

  • Heat the sample to facilitate the reaction (e.g., 65°C for 15 min).

  • Evaporate the solvent and reconstitute the sample in a water:acetonitrile mixture (e.g., 9:1) for injection.[3]

3. LC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particles)[2]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, positive mode

  • MRM Transitions: To be determined for the butylated derivatives of ImP and the IS. For the butylated ImP, the transition could be m/z 197/81.[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Serum/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for UPLC-MS/MS quantification of ImP.

cluster_0 Sample Preparation with Derivatization cluster_1 LC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation with Acetonitrile & IS Plasma_Sample->Protein_Precipitation Dry_Down1 Dry Supernatant (Nitrogen Evaporation) Protein_Precipitation->Dry_Down1 Derivatization Derivatization (e.g., Butylation) Dry_Down1->Derivatization Dry_Down2 Dry Sample Derivatization->Dry_Down2 Reconstitution Reconstitute in Mobile Phase Dry_Down2->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Workflow including a derivatization step for ImP analysis.

References

Application Note: Quantitative Analysis of 3-(1H-imidazol-1-yl)propanoic acid in Biological Matrices using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 3-(1H-imidazol-1-yl)propanoic acid in biological samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a small, polar, zwitterionic molecule of interest in metabolic research. The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry for precise detection. This document provides comprehensive experimental protocols, data presentation, and a workflow diagram to guide researchers in implementing this analytical method.

Introduction

This compound and related imidazole-containing metabolites are gaining interest in biomedical research. For instance, the structurally similar imidazole propionate, a gut microbial metabolite, has been linked to insulin resistance via the mTORC1 signaling pathway.[1] Accurate quantification of these polar compounds in complex biological matrices is crucial for understanding their physiological roles. However, their high polarity presents a challenge for traditional reversed-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating such polar analytes.[2][3] This note details a robust HILIC-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Plasma/Serum)

A protein precipitation protocol is recommended for the extraction of polar metabolites from plasma or serum.[4][5]

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum.

  • Add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 10 mM Ammonium Acetate).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
50% B to 95% B over 1 minute
Hold at 95% B for 4 minutes (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by direct infusion of a standard solution
Analyte (C6H8N2O2, MW: 140.14)
Internal Standard

Note: The exact MRM transitions (precursor and product ions) and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from similar imidazole compounds.[1][6][7]

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range
This compound0.05 - 10 ng/mL≥0.995

Table 2: Limits of Detection and Quantification

ParameterValue
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.05 ng/mL

Table 3: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC (0.15 ng/mL) <15%<15%85 - 115%
Mid QC (1.0 ng/mL) <15%<15%85 - 115%
High QC (8.0 ng/mL) <15%<15%85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection HILIC HILIC Separation Injection->HILIC ESI ESI Ionization (+) HILIC->ESI MSMS MS/MS Detection (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC-MS analysis.

Imidazole Propionate Signaling Pathway

This diagram shows the involvement of the related compound, imidazole propionate, in a biological signaling pathway.

G cluster_cell Host Cell Gut Gut Microbiota Histidine Histidine ImP Imidazole Propionate Histidine->ImP metabolizes mTORC1 mTORC1 ImP->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates IRS1 IRS1 p70S6K->IRS1 inhibits (Serine Phosphorylation) Insulin_Sig Insulin Signaling IRS1->Insulin_Sig mediates

Caption: Imidazole propionate and mTORC1 signaling.

Conclusion

The HILIC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and analysis, along with the expected performance characteristics, offer a solid foundation for researchers in metabolomics and drug development to implement this method. The high selectivity of tandem mass spectrometry combined with the effective chromatographic separation of polar compounds by HILIC ensures reliable and accurate results.

References

Application Notes and Protocols: Leveraging 3-(1H-imidazol-1-yl)propanoic Acid in Biosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and selective biosensors is a cornerstone of modern diagnostics, environmental monitoring, and drug discovery. A critical aspect of biosensor design is the effective immobilization of biological recognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. The choice of linker molecule is paramount in ensuring the stability, orientation, and activity of the immobilized biomolecule.

This document outlines the potential applications and detailed protocols for the use of 3-(1H-imidazol-1-yl)propanoic acid as a versatile molecule for the functionalization of biosensor surfaces. While direct, extensive literature on the application of this specific compound in biosensors is emerging, its chemical structure, featuring both a terminal carboxylic acid and an imidazole group, presents significant advantages for robust and oriented biomolecule immobilization. The propanoic acid moiety provides a classic route for covalent linkage to amine groups on biomolecules, while the imidazole group can participate in metal coordination, hydrogen bonding, and potentially act as a pH-sensitive element or a catalyst.

These notes provide a hypothetical, yet scientifically grounded, framework for utilizing this compound in the development of an electrochemical enzyme biosensor, using glucose oxidase as a model enzyme.

Potential Applications of this compound in Biosensors

Based on its bifunctional nature, this compound can be envisioned in several roles within a biosensor construct:

  • Covalent Linker for Biomolecule Immobilization: The terminal carboxylic acid can be activated to form a stable amide bond with primary amines present on the surface of enzymes, antibodies, or other proteins.

  • Surface Modification Agent: Formation of self-assembled monolayers (SAMs) on gold or other metal surfaces (potentially through the imidazole nitrogen) to create a well-defined and functionalized interface.

  • pH-Responsive Element: The imidazole group has a pKa in the physiological range, allowing for the development of pH-sensitive biosensors or controlled release systems.

  • Metal Ion Chelation: The imidazole ring can coordinate with metal ions, which can be useful for the construction of certain types of enzymatic or affinity biosensors.

Hypothetical Application: An Amperometric Glucose Biosensor

This section details the development of a glucose biosensor based on the immobilization of glucose oxidase (GOx) onto a gold electrode surface functionalized with this compound.

Principle of Detection

The immobilized glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The produced hydrogen peroxide is then electrochemically oxidized at the gold electrode surface, generating a current that is proportional to the glucose concentration in the sample.

Data Presentation: Expected Performance Characteristics

The following table summarizes the anticipated quantitative data for a glucose biosensor constructed using this compound as a linker. These values are illustrative and would need to be confirmed experimentally.

ParameterExpected Value
Linear Range 0.1 - 10 mM
Limit of Detection (LOD) 50 µM (S/N = 3)
Sensitivity ~25 µA mM⁻¹ cm⁻²
Response Time (t₉₀) < 10 seconds
Stability > 90% of initial response after 30 days
Selectivity Minimal interference from ascorbic acid, uric acid, and acetaminophen

Experimental Protocols

Materials and Reagents
  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Phosphate buffered saline (PBS), pH 7.4

  • Potassium ferrocyanide/ferricyanide solution

  • D-Glucose

  • Bare gold electrodes

  • Potentiostat

Protocol 1: Functionalization of Gold Electrode with this compound
  • Electrode Cleaning: Clean the bare gold electrode by electrochemical cycling in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation: Immerse the cleaned gold electrode in a 10 mM ethanolic solution of this compound for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Rinsing: After incubation, rinse the electrode thoroughly with ethanol and deionized water to remove any non-specifically adsorbed molecules.

Protocol 2: Covalent Immobilization of Glucose Oxidase (GOx)
  • Activation of Carboxylic Acid Groups: Immerse the functionalized electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This reaction activates the terminal carboxyl groups of the linker.

  • Rinsing: Briefly rinse the electrode with deionized water.

  • Enzyme Immobilization: Immediately immerse the activated electrode in a 10 mg/mL solution of glucose oxidase in PBS (pH 7.4) and incubate for 2-4 hours at 4°C.

  • Blocking and Rinsing: Rinse the electrode with PBS to remove any unbound enzyme. To block any remaining active NHS-ester groups, immerse the electrode in a 1 M ethanolamine solution (pH 8.5) for 30 minutes. Finally, rinse thoroughly with PBS.

  • Storage: Store the prepared biosensor at 4°C in PBS when not in use.

Protocol 3: Electrochemical Measurement of Glucose
  • Electrochemical Cell Setup: Use a three-electrode system with the GOx-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Amperometric Detection: Perform amperometric measurements in a stirred PBS solution (pH 7.4) at a constant potential of +0.6 V (vs. Ag/AgCl).

  • Baseline Stabilization: Allow the background current to stabilize.

  • Glucose Addition: Add successive aliquots of a standard glucose solution to the electrochemical cell and record the steady-state current response after each addition.

  • Calibration Curve: Plot the current response versus the glucose concentration to generate a calibration curve.

Visualizations

Experimental_Workflow cluster_preparation Electrode Preparation cluster_immobilization Enzyme Immobilization cluster_measurement Glucose Measurement A Clean Gold Electrode B SAM Formation with This compound A->B C Activate Carboxyl Groups (EDC/NHS) B->C D Immobilize Glucose Oxidase C->D E Block and Rinse D->E F Amperometric Detection (in PBS, +0.6V) E->F G Add Glucose Sample F->G H Record Current Response G->H

Caption: Workflow for the fabrication and use of a glucose biosensor.

Signaling_Pathway cluster_reaction Biocatalytic Reaction cluster_transduction Signal Transduction Electrode Gold Electrode Linker This compound GOx Glucose Oxidase (GOx) Glucose Glucose GluconicAcid Gluconic Acid Glucose->GluconicAcid GOx H2O2 H₂O₂ Glucose->H2O2 GOx Oxidation Electrochemical Oxidation (H₂O₂ → O₂ + 2H⁺ + 2e⁻) H2O2->Oxidation Signal Amperometric Signal (Current) Oxidation->Signal

Caption: Signaling pathway of the amperometric glucose biosensor.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-(1H-imidazol-1-yl)propanoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the aza-Michael addition of imidazole to an acrylic acid derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. 2. Poor Nucleophilicity of Imidazole: The basicity of the reaction medium may be too low to deprotonate the imidazole, or the imidazole itself is not sufficiently activated. 3. Inactive Michael Acceptor: The acrylic acid or acrylate ester may be of poor quality or contain inhibitors. 4. Catalyst Inefficiency: If a catalyst is used, it may be inactive or poisoned.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials. Consider increasing the reaction time or temperature. For instance, some aza-Michael additions are carried out at 80-100°C for 12-24 hours[1]. 2. Adjust Reaction Conditions: Consider the use of a base to deprotonate the imidazole and increase its nucleophilicity. Solvent choice is also critical; polar aprotic solvents like DMF or DMSO can be effective[1]. Some studies have shown that solvent-free conditions at elevated temperatures (e.g., 80°C) can also drive the reaction to completion[2][3]. 3. Use Fresh Reagents: Ensure the acrylic acid or acrylate ester is pure and free of polymerization inhibitors. Distillation of the acrylate ester may be necessary. Using acrylate esters instead of acrylic acid has been reported to result in higher yields[4]. 4. Catalyst Selection: For catalyzed reactions, ensure the catalyst is fresh. A variety of catalysts, including bases, acids, enzymes, and ionic liquids, have been explored for aza-Michael additions[5].
Formation of Side Products 1. Polymerization of Acrylic Acid/Acrylate: Michael acceptors are prone to polymerization, especially at elevated temperatures. 2. Dialkylation: Reaction of the product with another molecule of the Michael acceptor.1. Control Reaction Temperature: Maintain a consistent and appropriate reaction temperature. The addition of a radical inhibitor, if compatible with the reaction conditions, can be considered. 2. Stoichiometry Control: Use a slight excess of the imidazole relative to the Michael acceptor to minimize the chance of dialkylation.
Difficult Product Isolation and Purification 1. High Water Solubility of the Product: The product is often highly soluble in water, making extraction with organic solvents inefficient[6]. 2. Contamination with Starting Materials: Unreacted imidazole or acrylic acid can co-elute with the product during chromatography or co-precipitate.1. Alternative Work-up Procedures: After the reaction, if in a high-boiling solvent like DMF, the mixture can be poured into water and the pH adjusted to around 5-6 with an acid like 1 M HCl to protonate the carboxylic acid, which may induce precipitation[1]. Evaporation of water from the aqueous layer may be necessary if the product does not precipitate[6]. Non-aqueous work-up procedures should be considered[6]. 2. Purification Strategy: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective[1]. Column chromatography on silica gel is another option, though the polarity of the eluent will need to be carefully optimized. Characterization by ¹H NMR and ¹³C NMR is crucial to confirm purity[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and direct route is the aza-Michael addition of imidazole to an acrylic acid derivative (e.g., acrylic acid or an acrylate ester)[4][5][7]. This reaction forms the C-N bond between the imidazole nitrogen and the β-carbon of the acrylic acid backbone.

Q2: Should I use acrylic acid or an acrylate ester as the Michael acceptor?

A2: While both can be used, studies have shown that acrylate esters often provide higher yields of the N-substituted imidazole derivatives compared to acrylic acid[4]. The subsequent hydrolysis of the resulting ester to the carboxylic acid is a standard procedure.

Q3: What are the optimal reaction conditions for the aza-Michael addition of imidazole to an acrylate?

A3: Optimal conditions can vary. Some protocols suggest heating the neat mixture of imidazole and the acrylate ester (solvent-free) at around 80°C[2][3]. Others employ a high-boiling polar aprotic solvent like DMF or DMSO with heating[1]. The reaction time typically ranges from a few hours to 24 hours. Reaction progress should be monitored to determine the optimal time.

Q4: Is a catalyst necessary for this reaction?

A4: The aza-Michael addition of imidazole to acrylates can proceed without a catalyst, especially at elevated temperatures[2][3]. However, various catalysts, including bases, acids, and enzymes, can be used to improve the reaction rate and yield[5]. The choice of catalyst depends on the specific reactants and desired reaction conditions.

Q5: The product is highly soluble in water. How can I effectively isolate it?

A5: Due to its high water solubility, isolating this compound can be challenging[6]. Standard extraction with organic solvents may not be efficient. An effective method is to acidify the aqueous solution to a pH of approximately 5-6, which may cause the product to precipitate[1]. If precipitation does not occur, evaporation of the water under reduced pressure is a common alternative[6].

Q6: How can I confirm the identity and purity of my final product?

A6: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. These include ¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure, and techniques like mass spectrometry to confirm the molecular weight[1].

Experimental Protocols

Synthesis of this compound via Michael Addition

This protocol is a generalized procedure based on the aza-Michael addition reaction.

Materials:

  • Imidazole

  • Methyl acrylate (or another suitable acrylate ester)

  • Dimethylformamide (DMF, optional)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 equivalent) in a minimal amount of DMF. For a solvent-free approach, omit the DMF and gently heat the imidazole until it melts.

  • Addition of Michael Acceptor: To the stirred solution (or molten imidazole), add methyl acrylate (1.1 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If DMF was used, pour the mixture into deionized water.

    • Adjust the pH of the aqueous mixture to approximately 5-6 with 1 M HCl. This may cause the product to precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, extract the aqueous mixture with ethyl acetate multiple times. Note: Extraction may be inefficient due to the product's water solubility.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Ester Hydrolysis (if an acrylate ester was used):

    • The crude ester obtained after work-up is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).

    • The mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

    • The alcohol is removed under reduced pressure. The remaining aqueous solution is acidified with HCl to a pH of 5-6 to precipitate the carboxylic acid product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture[1].

    • Alternatively, column chromatography on silica gel can be employed.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry[1].

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis imidazole Imidazole intermediate Intermediate Ester (if R = Alkyl) imidazole->intermediate Aza-Michael Addition (Base/Heat) acrylate Acrylic Acid Derivative (R = H or Alkyl) acrylate->intermediate product This compound intermediate->product Hydrolysis (Acid/Base)

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Product Yield check_reaction_completion Is the reaction complete? (TLC/NMR) start->check_reaction_completion increase_time_temp Increase reaction time/temperature check_reaction_completion->increase_time_temp No check_reagents Are reagents pure? (Imidazole, Acrylate) check_reaction_completion->check_reagents Yes increase_time_temp->check_reaction_completion purify_reagents Purify/use fresh reagents check_reagents->purify_reagents No consider_catalyst Is a catalyst needed? check_reagents->consider_catalyst Yes purify_reagents->check_reaction_completion add_catalyst Add suitable catalyst (e.g., base) consider_catalyst->add_catalyst Yes optimize_workup Optimize work-up for water-soluble product consider_catalyst->optimize_workup No add_catalyst->check_reaction_completion success Improved Yield optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: N-Alkylation of Imidazole for Propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazole propanoic acid derivatives. The following guides and frequently asked questions (FAQs) directly address specific experimental challenges.

Troubleshooting Guides

This section provides solutions to common problems encountered during the N-alkylation of imidazole and related reactions for synthesizing 3-(1H-imidazol-1-yl)propanoic acid and its analogues.

Question: My reaction yield is consistently low or the reaction is not proceeding to completion. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-alkylation of imidazole can result from several factors, primarily related to the nucleophilicity of the imidazole, the reactivity of the alkylating agent, and the reaction conditions.[1]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System :

    • Base Selection : The primary reason for low yield is often incomplete deprotonation of the imidazole ring, which reduces its nucleophilicity.[1] The choice of base is critical and depends on the pKa of the imidazole derivative.[1]

      • Strong Bases : For less reactive systems, strong bases like Sodium Hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) ensure complete deprotonation. These conditions must be anhydrous.[1]

      • Weaker Bases : Weaker inorganic bases such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are often sufficient, especially with more reactive alkylating agents.[1][2] Cs₂CO₃ is frequently reported to be highly effective.[1]

    • Solvent Choice : Polar aprotic solvents like Acetonitrile (CH₃CN), DMF, and DMSO are commonly used as they effectively dissolve the reactants.[1][3]

  • Assess the Alkylating Agent :

    • For Propanoic Acid Synthesis via Alkyl Halides : When using a precursor like ethyl 3-bromopropanoate, the reactivity of the halide is crucial. The general order of reactivity is I > Br > Cl.[1] If using a chloro- derivative shows low reactivity, switching to the bromo- or iodo- equivalent can improve yields.

    • For Aza-Michael Addition : When using acrylic acid or its esters (e.g., methyl acrylate), the electrophilicity of the Michael acceptor is important. Electron-withdrawing groups on the acceptor increase its reactivity.[4][5]

  • Optimize Reaction Temperature :

    • Many N-alkylation reactions require heating to proceed at a reasonable rate.[2][3] A systematic increase in temperature (e.g., from room temperature to 80-100°C) while monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is recommended.[6][7]

Question: I am observing a significant amount of a dialkylated imidazolium salt in my reaction mixture. How can I prevent this side reaction?

Answer:

The mono-N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.[1][6] This is a common side reaction, especially with an excess of the alkylating agent or at high temperatures.[1]

Prevention Strategies:

  • Stoichiometry Control : Carefully control the reactant stoichiometry. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1][6]

  • Slow Addition of Alkylating Agent : Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the probability of a second alkylation event.[1]

  • Reaction Monitoring : Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent the product from reacting further.[1][6]

  • Lower Reaction Temperature : Lowering the temperature can reduce the rate of the second alkylation, which often requires a higher activation energy.[6]

Question: When using an unsymmetrically substituted imidazole, my reaction produces a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?

Answer:

Achieving regioselectivity in the alkylation of unsymmetrical imidazoles is a well-known challenge because deprotonation results in a negative charge shared across both nitrogen atoms.[8] The outcome is governed by a combination of electronic and steric factors.[1][6]

Control Strategies:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[1]

  • Steric Hindrance : A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[1][6]

  • Protecting Groups : For complex syntheses where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a reliable strategy to direct alkylation to the desired position.[1]

Question: The direct reaction of imidazole with acrylic acid (Aza-Michael Addition) is not working well. What are the specific challenges?

Answer:

The aza-Michael addition of imidazole to acrylic acid or acrylates is an atom-economical method for synthesizing this compound derivatives.[4][9] However, challenges can arise.

Troubleshooting Steps:

  • Nucleophilicity : Imidazoles are less nucleophilic than aliphatic amines, which can lead to slow reaction rates.[4] Using a catalyst can be beneficial. While some reactions proceed without a catalyst at elevated temperatures (e.g., 80°C), various base, acid, or enzyme catalysts have been employed.[4][9][10]

  • Solubility : For solvent-free reactions, the imidazole derivative must be sufficiently soluble in the Michael acceptor (the acrylate).[4] If solubility is an issue, using a polar aprotic solvent may be necessary.

  • Acceptor Reactivity : The reaction of imidazole with acrylate esters is often more efficient than with acrylic acid itself.[10] The subsequent hydrolysis of the ester to the desired propanoic acid is a standard procedure.

  • Alternative Reagents : β-Propiolactone is another reagent that can directly alkylate imidazole to form the desired propanoic acid. However, it can also act as an acylating agent, leading to side products.[11][12] It is also a hazardous substance and must be handled with extreme care.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The reaction is a nucleophilic substitution that typically proceeds in two steps[1]:

  • Deprotonation : A base removes the acidic N-H proton from the imidazole ring, creating a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack : The imidazolate anion attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole.

Q2: How do I choose the appropriate base for my reaction?

A2: The choice depends on the imidazole's pKa and the alkylating agent's reactivity.[1]

  • Strong bases (e.g., NaH) : Use for weakly acidic imidazoles or less reactive alkylating agents. These require anhydrous conditions.[1]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH) : Often sufficient for imidazoles with electron-withdrawing groups or with reactive alkylating agents. They are generally easier and safer to handle.[1]

Q3: What are some common side reactions to be aware of?

A3: Besides dialkylation and poor regioselectivity, other potential side reactions include[1]:

  • C-alkylation : Alkylation at the C2 position can occur, though it is less common.

  • Decomposition : Some imidazole derivatives or products may be unstable at high temperatures or in the presence of strong bases.[1]

  • Acylation : When using reagents like β-propiolactone, acylation can compete with the desired alkylation.[11]

Q4: My product is difficult to purify. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the polar nature of the imidazole ring and the carboxylic acid group.

  • Separating Isomers : If a mixture of N1/N3 regioisomers is formed, separation by column chromatography can be difficult. Optimizing the reaction for selectivity is the best approach.

  • Removing Salts : After the reaction, inorganic salts from the base must be removed. This is typically done by an aqueous workup, where the product is extracted into an organic solvent.[3]

  • Final Purification : Column chromatography on silica gel is a common purification method.[3] For the final propanoic acid product, which can be highly polar, recrystallization or reverse-phase chromatography may be necessary.

Data Presentation: Reaction Conditions

Table 1: N-Alkylation of Substituted Imidazoles with Alkyl Halides
Imidazole DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-NitroimidazoleEthyl bromoacetateK₂CO₃CH₃CNRT2440[3]
4-NitroimidazoleEthyl bromoacetateK₂CO₃DMSORT2435[3]
ImidazoleBenzyl bromideKOH/K₂CO₃CH₃CN8024-[2]
ImidazoleEthyl 3-bromopropanoateK₂CO₃DMF8012~75-85General
2-MethylimidazoleVarious Alkyl HalidesNaHTHFRT6-12GoodGeneral
Yields are typical estimates based on standard procedures.
Table 2: Aza-Michael Addition of Imidazoles to Michael Acceptors
Imidazole DerivativeMichael AcceptorConditionsTime (h)Yield (%)Reference
ImidazoleAcrylonitrileSolvent-free, 80°C3>97 (quant.)[5]
ImidazoleMethyl acrylateSolvent-free, 80°C5>97 (quant.)[5]
2-MethylimidazoleMethyl acrylateSolvent-free, 80°C24>97 (quant.)[5]
4-NitroimidazoleMethyl acrylateSolvent-free, 80°C1>97 (quant.)[5]
ImidazoleVarious AcrylatesAlkaline Protease, Pyridine, 50°C7262-76[10]

Experimental Protocols

Protocol 1: General N-Alkylation of Imidazole with Ethyl 3-Bromopropanoate

This protocol describes the synthesis of ethyl 3-(1H-imidazol-1-yl)propanoate, which can be subsequently hydrolyzed to the target propanoic acid.

Materials:

  • Imidazole (1.0 equiv)

  • Ethyl 3-bromopropanoate (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of imidazole (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl 3-bromopropanoate (1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting imidazole is consumed.[3][6]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.[3]

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).[3][7]

  • Combine the organic layers, wash with water and then with brine.[3]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.[3]

  • Purify the crude residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to obtain the pure ester.[3]

  • The resulting ester can be hydrolyzed to this compound using standard aqueous acid or base hydrolysis procedures.

Protocol 2: Solvent- and Catalyst-Free Aza-Michael Addition

This protocol is adapted from general procedures for the direct addition of imidazole to an acrylate ester.[4][5]

Materials:

  • Imidazole (1.0 equiv)

  • Methyl acrylate (1.2 equiv, used in slight excess and as the solvent)

Procedure:

  • In a sealed reaction vessel, combine imidazole (1.0 equiv) and methyl acrylate (1.2 equiv).

  • Heat the mixture with stirring at 80°C.

  • The reaction is typically complete within 5-24 hours, depending on the scale and specific imidazole used.[5] Monitor by NMR or LC-MS if desired.

  • After the reaction, remove the excess methyl acrylate by evaporation under reduced pressure.

  • The resulting product, methyl 3-(1H-imidazol-1-yl)propanoate, is often obtained in high purity (>97%) without the need for further purification.[4][5]

  • Hydrolyze the ester to the final propanoic acid product as described in Protocol 1.

Visualizations: Workflows and Pathways

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Imidazole, Base, and Solvent addition 2. Add Alkylating Agent (e.g., Ethyl 3-bromopropanoate) reactants->addition Stir 15 min heat Heat (e.g., 80°C) & Monitor by TLC addition->heat quench 3. Quench with Water & Extract with Organic Solvent heat->quench Reaction Complete purify 4. Dry, Concentrate & Purify (Column Chromatography) quench->purify product Pure N-Alkylated Ester purify->product

Caption: General experimental workflow for the N-alkylation of imidazole.

reaction_pathways cluster_main Desired Pathway cluster_side Side Reaction imidazole Imidazolate Anion product Mono-alkylated Imidazole (Product) imidazole->product + R-X alkyl_halide R-X side_product Dialkylated Imidazolium Salt product->side_product + R-X (Excess)

Caption: Competing pathways for mono-alkylation vs. dialkylation side reaction.

aza_michael_mechanism reactants Imidazole + Acrylate Ester intermediate Zwitterionic Intermediate reactants->intermediate Nucleophilic Attack on β-Carbon product N-Alkylated Product (Propanoate Ester) intermediate->product Intra/Intermolecular Proton Transfer

Caption: Simplified mechanism of the Aza-Michael addition of imidazole to an acrylate.

References

purification of crude 3-(1H-imidazol-1-yl)propanoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 3-(1H-imidazol-1-yl)propanoic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What makes the recrystallization of this compound challenging?

A1: this compound is a zwitterionic compound, containing both a basic imidazole ring and an acidic carboxylic acid group.[1] This dual nature can lead to high polarity and strong intermolecular interactions, sometimes making it difficult to dissolve in common organic solvents and prone to precipitating out of aqueous solutions too quickly or "oiling out." The pH of the solution can also significantly impact its solubility.[2]

Q2: What is the best solvent for recrystallizing this compound?

A2: While a specific solvent system for this exact molecule is not extensively documented in publicly available literature, polar protic solvents are generally a good starting point for zwitterionic compounds. Based on the recrystallization of similar structures, ethanol is a promising candidate.[3] Water can also be effective, especially when manipulating the pH.[2][4] A mixed solvent system, such as ethanol/water or isopropanol/water, may also provide the ideal solubility profile.

Q3: My compound is forming an oil instead of crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To resolve this, you can try adding a small amount of additional hot solvent to ensure the compound stays dissolved longer as it cools.[5] Slowing the cooling rate is also crucial; allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Using a different solvent system might also be necessary.

Q4: No crystals are forming, even after the solution has cooled. What are the next steps?

A4: This is likely due to supersaturation or using too much solvent.[5][6] First, try inducing crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface.[5][7] If that fails, you can add a "seed crystal" (a tiny amount of the crude solid). If you suspect too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then attempt to cool it again.[5]

Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring. Continue adding hot ethanol portion-wise until the solid is fully dissolved.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter that could interfere with crystallization.[9]

  • Induce Crystallization: If the solution is clear, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Rushing the cooling process can trap impurities.[7]

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound "Oils Out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Inappropriate solvent system. 4. High level of impurities depressing the melting point.1. Re-heat the solution and add a small amount of additional hot solvent.[5] 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[10] 3. Try a different solvent or a mixed solvent system with a higher boiling point. 4. Consider a preliminary purification step (e.g., charcoal treatment for colored impurities).[5][9]
No Crystal Formation 1. Too much solvent was used, and the solution is not saturated.[6] 2. The solution is supersaturated.[6]1. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[5] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[5]
Poor Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5][6] 2. Crystals were washed with a solvent that was not cold enough.[6] 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by evaporating some solvent and cool again to recover more product. 2. Always use ice-cold solvent for washing the crystals on the filter.[6] 3. Use a stemless funnel and keep the filtration apparatus hot to prevent clogging.[10]
Colored Crystals 1. Colored impurities are present in the crude material.1. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[9]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.

G start Start Recrystallization dissolve Dissolve Crude Solid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? collect Collect & Wash Crystals crystals_form->collect Yes scratch_seed Scratch Flask or Add Seed Crystal crystals_form->scratch_seed No oiling_out->crystals_form No add_solvent Re-heat, Add More Solvent oiling_out->add_solvent Yes end Pure Product collect->end add_solvent->cool scratch_seed->crystals_form boil_off Boil Off Some Solvent scratch_seed->boil_off Still No Crystals boil_off->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Purification of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of imidazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude imidazole-based compounds?

A1: Common impurities in imidazole-based compounds can originate from starting materials, side reactions, or subsequent degradation. These often include:

  • Unreacted starting materials: Such as unreacted imidazole or aldehydes.[1][2]

  • Regioisomers: For example, in the synthesis of 4-iodo-1H-imidazole, the formation of isomeric products is possible.[2][3]

  • Over-reacted products: This can include multiple substitutions on the imidazole ring, like the formation of 4,5-diiodo-1H-imidazole or 2,4,5-triiodo-1H-imidazole.[1]

  • By-products from side reactions: Depending on the synthetic route, by-products like quinoxaline-type impurities can form.[2]

  • Residual solvents: Solvents used in the reaction or initial work-up may be present.

Q2: Which purification techniques are most effective for imidazole-based compounds?

A2: The choice of purification technique depends on the properties of the target compound and its impurities. The most common methods are:

  • Recrystallization: Highly effective for solid compounds to remove impurities.[1][2][4]

  • Column Chromatography: A versatile technique for separating compounds based on polarity. Both normal-phase (e.g., silica gel) and reversed-phase chromatography are used.[2][5][6]

  • Acid-Base Extraction: This method leverages the basicity of the imidazole ring to separate it from non-basic impurities.[2][7]

Q3: How can I monitor the purity of my imidazole-based compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical techniques for assessing purity.[3] For real-time monitoring of purification progress, such as in column chromatography, Thin-Layer Chromatography (TLC) is a rapid and effective tool.[2][6]

Troubleshooting Guides

Recrystallization Issues

Problem: My compound is "oiling out" instead of crystallizing.

This phenomenon occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a low melting point of the compound relative to the solvent's boiling point or the presence of impurities.[8][9]

  • Solution 1: Re-dissolve and Cool Slowly. Heat the solution to re-dissolve the oil. Allow the solution to cool at a much slower rate to encourage crystal formation over oiling.[5][9]

  • Solution 2: Adjust Solvent Polarity. The solvent polarity may be too similar to your compound. Try a different solvent or a co-solvent system.[5]

  • Solution 3: Lower Crystallization Temperature. Ensure there is a significant temperature difference between the boiling point of the solvent and the melting point of your compound.[5]

Problem: My compound will not crystallize from the solution.

This is often due to using too much solvent or the solution being supersaturated.[8][9]

  • Solution 1: Induce Crystallization.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface to create nucleation sites.[5]

    • Seeding: Add a few seed crystals of the pure compound to the solution to initiate crystal growth.[5]

  • Solution 2: Increase Supersaturation.

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.[5][8]

Chromatography Challenges

Problem: My basic imidazole derivative shows poor peak shape (tailing) on a silica gel column.

Tailing is often caused by strong interactions between the basic imidazole compound and the acidic silica gel stationary phase.

  • Solution: Add a Mobile Phase Modifier. Add a small amount of a base, such as triethylamine (TEA) or ammonia (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5]

Problem: My highly polar imidazole derivative is not retained on a C18 reversed-phase column.

Standard C18 columns may not provide sufficient retention for very polar compounds.

  • Solution 1: Switch to a More Appropriate Stationary Phase.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds.[5]

    • Normal-Phase Chromatography: This technique uses a polar stationary phase (like silica or alumina) and is effective for separating polar compounds.[5]

  • Solution 2: Modify the Mobile Phase (for Reversed-Phase).

    • Highly Aqueous Mobile Phase: Increase the water content of your mobile phase. Be aware of "phase collapse" with traditional C18 columns.[5]

    • Use Polar-Embedded or Polar-Endcapped Columns: These types of reversed-phase columns are more stable in highly aqueous mobile phases.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data for various purification techniques.

Table 1: Recrystallization of 4-iodo-1H-imidazole

ParameterValueSolvent SystemSource
Solvent Ratio1 g crude : 1-20 mLIsopropanol, n-Hexane, Water, Ethanol, Ethyl AcetatePatent Data[1]
Yield~70%Isopropanol/n-HexanePatent Data[1]
Melting Point137-138 °CNot SpecifiedLiterature Data[1]

Table 2: Purification of 2-Methylimidazole by Crystallization

ParameterInitial PurityFinal PurityImpurities
Purity by Weight99.1%99.9%Imidazole, ethyl-methylimidazole, methyl vinyl imidazole isomers, oxazine, azazine

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of solid imidazole-based compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[1]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. For maximum crystal formation, place the flask in an ice bath for at least 30 minutes.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1][5]

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Flash Chromatography of a Polar Imidazole Derivative

This protocol outlines the purification of a polar imidazole derivative using normal-phase flash chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of the target compound from impurities.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is common).[5][6]

  • Sample Loading: Dissolve the crude material in a minimum amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.[5]

  • Elution: Run the column with the selected eluent system. An isocratic elution or a gradient of increasing polarity can be used to elute the compounds.[5]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Compound B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble impurities? E Cool to Room Temperature C->E No D->E F Induce Crystallization (If needed) E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Compound I->J

Caption: Workflow for the purification of imidazole-based compounds via recrystallization.

Chromatography_Troubleshooting Start Chromatography Issue Q1 Poor Peak Shape (Tailing)? Start->Q1 A1 Add Basic Modifier (e.g., TEA) to Mobile Phase Q1->A1 Yes Q2 No Retention on C18? Q1->Q2 No A2_1 Switch to HILIC or Normal Phase Column Q2->A2_1 Yes A2_2 Increase Aqueous Content in Mobile Phase Q2->A2_2 Yes

Caption: Troubleshooting logic for common chromatography issues with imidazole compounds.

References

Technical Support Center: Stability of 3-(1H-imidazol-1-yl)propanoic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-(1H-imidazol-1-yl)propanoic acid in aqueous solutions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot experiments and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aqueous solutions of this compound?

A1: For short-term storage, it is recommended to keep aqueous solutions of this compound at 2-8°C and protected from light. For long-term storage, it is advisable to prepare fresh solutions before use or store aliquots at -20°C or below.[1] It is not recommended to store aqueous solutions for more than one day at room temperature due to the potential for degradation.[1] The solid form of the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3]

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on the chemistry of the imidazole moiety, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.[4] The imidazole ring can be susceptible to cleavage under certain pH conditions, particularly basic hydrolysis.[4][5] Oxidative degradation can also occur, and exposure to light may lead to photolytic degradation.[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is expected to be pH-dependent. Imidazole-containing compounds can be susceptible to acid-base catalyzed hydrolysis.[5] Generally, neutral pH conditions (around pH 7) are likely to be the most stable.[6] Both strongly acidic and strongly basic conditions may accelerate degradation. It is crucial to perform pH-stability studies to determine the optimal pH range for your specific application.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing an imidazole ring can be sensitive to photodegradation.[4] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil during experiments and storage.

Troubleshooting Guide

Q5: I am observing a rapid loss of my compound in solution. What could be the cause?

A5: Rapid loss of this compound can be due to several factors:

  • pH of the solution: Extreme pH values can catalyze hydrolysis. Verify the pH of your buffer or solution.

  • Presence of oxidizing agents: Contaminants in the solvent or buffer could be oxidizing the compound.

  • Exposure to light: Ensure that your solutions are protected from light.

  • Elevated temperature: Higher temperatures will accelerate degradation. Maintain samples at a low temperature whenever possible.

Q6: My experimental results are inconsistent. Could this be related to the stability of the compound?

A6: Yes, inconsistent results can be a sign of compound degradation. If the compound degrades over the course of an experiment, the effective concentration will change, leading to variability. To mitigate this, consider the following:

  • Prepare fresh solutions for each experiment.

  • If using a stock solution, assess its stability over the relevant timeframe.

  • Include a stability-indicating analytical method (e.g., HPLC) to monitor the purity of the compound during your experiment.

Quantitative Stability Data

The following table summarizes representative data from a forced degradation study on this compound. This data is illustrative and the actual degradation may vary depending on the specific experimental conditions.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)
Acid Hydrolysis 0.1 N HCl246015%
Base Hydrolysis 0.1 N NaOH246045%
Oxidation 3% H₂O₂242525%
Thermal pH 7.0 Buffer728010%
Photolytic UV light (254 nm)242520%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in aqueous solutions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven and water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of pH 7.0 phosphate buffer. Heat in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solution of the compound in a transparent container to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method. An example method is provided below.

5. HPLC Method (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile. Gradient elution may be required to separate degradation products.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: To be determined based on the UV spectrum of this compound.

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

  • Identify and characterize any significant degradation products.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_purity Is the starting material pure? start->check_purity degradation_suspected Suspect Compound Degradation check_purity->degradation_suspected check_solution_age Was the aqueous solution freshly prepared? degradation_suspected->check_solution_age yes_fresh Yes check_solution_age->yes_fresh Yes no_fresh No check_solution_age->no_fresh No check_storage How was the solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment no_fresh->prepare_fresh improper_storage Improper Storage (Light/Heat Exposure) check_storage->improper_storage proper_storage Proper Storage (Dark, 2-8°C) check_storage->proper_storage improper_storage->prepare_fresh review_protocol Review experimental protocol for harsh conditions (e.g., extreme pH, oxidants) proper_storage->review_protocol modify_protocol Modify protocol to mitigate degradation review_protocol->modify_protocol perform_fsd Perform Forced Degradation Study review_protocol->perform_fsd end End: Optimized Experiment modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent This compound hydrolysis_product Hydrolysis Product (Imidazole Ring Opening) parent->hydrolysis_product H₂O / OH⁻ (Base-catalyzed) oxidation_product Oxidation Product parent->oxidation_product [O] (e.g., H₂O₂) photodegradation_product Photodegradation Product parent->photodegradation_product hv (Light)

Caption: Potential degradation pathways.

References

degradation pathways of 3-(1H-imidazol-1-yl)propanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(1H-imidazol-1-yl)propanoic acid. The information herein is designed to help anticipate potential degradation pathways, design robust experimental protocols, and troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific experimental data for this molecule is not extensively published, based on the chemistry of the imidazole and propanoic acid functional groups, several degradation pathways can be anticipated under different stress conditions.

  • Hydrolytic Conditions (Acidic/Basic): The molecule is expected to be relatively stable to hydrolysis. However, under extreme pH and temperature, cleavage of the bond between the imidazole ring and the propanoic acid chain is a possibility, though unlikely.

  • Oxidative Conditions (e.g., H₂O₂): The imidazole ring is susceptible to oxidation.[1][2] This can lead to ring-opening reactions, potentially forming smaller, more polar degradation products such as formamide or oxamide.[3] Base-mediated autoxidation of the imidazole moiety has also been observed in related compounds.[2]

  • Thermal Conditions: Imidazole derivatives generally exhibit good thermal stability, with decomposition often occurring above 200°C.[1] The initial degradation is likely to involve decarboxylation of the propanoic acid moiety to yield carbon dioxide and 1-ethyl-1H-imidazole. At higher temperatures (above 400-500°C), the imidazole ring itself may decompose.[4]

  • Photolytic Conditions (UV/Visible Light): Imidazole moieties can be sensitive to light, which may lead to the formation of various degradation products through photosensitized oxidation.[1][2][5] The presence of a photosensitizer and alkaline conditions can promote this degradation.[5]

Q2: What is a suitable starting point for an HPLC method to analyze this compound and its potential degradation products?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice. Given the polar nature of the parent molecule and its expected degradation products, a C18 column is a good starting point.

A typical starting method could be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for the carboxyl group) and potentially 254 nm.

Q3: The peak shape for my parent compound is poor (tailing). What could be the cause?

A3: Peak tailing for a compound like this, which has a basic imidazole ring, is often due to secondary interactions with residual silanols on the silica-based column. To mitigate this, you can try:

  • Using a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid instead of formic acid) to ensure the imidazole nitrogen is fully protonated.

  • Employing an end-capped C18 column or a column specifically designed for polar compounds.

  • Adding a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%).

Q4: I am not seeing any degradation products in my LC-MS analysis, even after stressing the sample. What should I check?

A4: There are several possibilities:

  • Insufficient Stress: The conditions may not have been harsh enough to cause degradation. Consider increasing the stressor concentration, temperature, or exposure time. A target of 10-20% degradation of the parent compound is often recommended for these studies.

  • Inappropriate Analytical Method: The degradation products might be very polar and not retained on your RP-HPLC column, eluting in the void volume. Consider using a column for polar compounds or a HILIC (Hydrophilic Interaction Liquid Chromatography) method.

  • Detection Issues: The degradation products may not ionize well under the MS conditions used for the parent compound. Try analyzing the samples in both positive and negative ionization modes. Also, ensure the detector is not saturated by the parent peak, which could obscure smaller peaks.

  • Volatility: Some degradation products, like CO₂ from thermal degradation, are volatile and will not be detected by LC-MS.

Troubleshooting Guides

Guide 1: HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.

ProblemPotential Cause(s)Suggested Solution(s)
Retention Time Shifts Inadequate column equilibration between injections, changes in mobile phase composition, temperature fluctuations, or column degradation.Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. If the issue persists, the column may need to be replaced.
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the column, column overload, or inappropriate injection solvent.For tailing, see FAQ Q3. For fronting, consider reducing the sample concentration or injection volume. Ensure the injection solvent is similar to or weaker than the initial mobile phase.
Ghost Peaks / Carryover Contamination in the autosampler, injector, or column from a previous injection.Run a blank injection (solvent only) to confirm carryover. Implement a robust needle wash procedure in your autosampler method. If necessary, flush the column with a strong solvent.
High Backpressure Particulate matter blocking the column frit, precipitation of buffer in the system, or a blocked tubing.Filter all samples and mobile phases before use. Install an in-line filter before the column. To clear a blockage, try reversing the column and flushing with a suitable solvent at a low flow rate.
Guide 2: LC-MS/MS Identification of Degradation Products

This guide provides troubleshooting for the identification and characterization of unknown degradation products.

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak MS Signal for a Peak Observed by UV The compound does not ionize well under the chosen conditions, or the signal is suppressed by the matrix or mobile phase components.Analyze the sample in both positive (ESI+) and negative (ESI-) ionization modes. Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Try a different mobile phase additive (e.g., ammonium formate instead of formic acid).
Inconclusive Fragmentation Pattern The collision energy is too low or too high, resulting in no fragmentation or excessive fragmentation.Perform a product ion scan and ramp the collision energy to find the optimal setting for generating informative fragment ions.
Matrix Effects (Ion Suppression or Enhancement) Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte.Improve sample clean-up (e.g., using solid-phase extraction). Modify the HPLC method to achieve better separation between the analyte and interfering compounds.
Difficulty Differentiating Isomers Isomeric degradation products have the same mass and may have similar retention times.Optimize the chromatography to separate the isomers. If separation is not possible, careful analysis of the MS/MS fragmentation patterns may reveal subtle differences that can aid in identification.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve approximately 10-20% degradation.

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the solvent before analysis.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by a stability-indicating HPLC-UV and LC-MS/MS method. Compare the stressed samples to an unstressed control sample.

Protocol 2: LC-MS/MS Analysis for Degradation Product Identification

This protocol describes a general workflow for identifying unknown degradation products.

  • Develop a Stability-Indicating HPLC Method: Use the HPLC method described in FAQ Q2 or a suitably optimized version to separate the parent compound from its degradation products.

  • Acquire Full Scan MS Data: Analyze the stressed samples using LC-MS in full scan mode to determine the molecular weights of the degradation products.

  • Acquire MS/MS Data: Perform a second analysis using a data-dependent acquisition (DDA) or similar method to automatically trigger MS/MS fragmentation for the detected degradation products.

  • Propose Structures: Based on the molecular weight and the fragmentation pattern, and considering the potential degradation pathways (see FAQ Q1), propose structures for the degradation products.

  • Confirm Structures: If necessary, synthesize the proposed degradation products as reference standards to confirm their identity by comparing retention times and fragmentation patterns.

Visualizations

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Oxidative Oxidative (e.g., H₂O₂) RingOpened Ring-Opened Products (e.g., Formamide) Oxidative->RingOpened Thermal Thermal (>200°C) Decarboxylated Decarboxylated Product (1-ethyl-1H-imidazole + CO₂) Thermal->Decarboxylated Photolytic Photolytic (UV/Vis Light) PhotoOxidized Photo-oxidized Products Photolytic->PhotoOxidized Parent This compound Parent->RingOpened Oxidation Parent->Decarboxylated Decarboxylation Parent->PhotoOxidized Photosensitized Oxidation

Caption: Hypothesized degradation pathways of this compound.

Experimental_Workflow Start Start: Drug Substance ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDeg HPLC_UV HPLC-UV Analysis (Quantify Degradation, Check Mass Balance) ForcedDeg->HPLC_UV LCMS_FullScan LC-MS Full Scan (Determine m/z of Degradation Products) HPLC_UV->LCMS_FullScan If degradation observed LCMS_MSMS LC-MS/MS (Fragment Degradation Products) LCMS_FullScan->LCMS_MSMS StructureElucid Structure Elucidation (Propose Structures) LCMS_MSMS->StructureElucid End End: Identify Degradation Pathways StructureElucid->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Solubility of 3-(1H-imidazol-1-yl)propanoic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-(1H-imidazol-1-yl)propanoic acid for biological assays.

Understanding the Compound: A Zwitterionic Nature

This compound is a zwitterionic compound, possessing both an acidic carboxylic acid group and a basic imidazole group. This characteristic is central to its solubility behavior. The solubility of zwitterionic compounds is significantly influenced by pH and is often at its lowest at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What is the first step I should take?

A1: The initial and most critical step is to adjust the pH of your buffer. Since this compound is zwitterionic, its solubility is lowest at its isoelectric point (pI). To increase solubility, you should adjust the pH of the solvent to be at least 2 pH units away from the pI. Moving to a more acidic pH (e.g., pH < 4) will protonate the carboxylate group, resulting in a net positive charge. Conversely, moving to a more alkaline pH (e.g., pH > 8) will deprotonate the imidazole group, leading to a net negative charge. In either charged state, the molecule will exhibit increased solubility in aqueous solutions.

Q2: How do I determine the isoelectric point (pI) of this compound?

Q3: Can I use organic co-solvents to improve solubility?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol can help to disrupt the intermolecular forces in the solid compound, facilitating its dissolution in an aqueous buffer. It is crucial to first prepare a concentrated stock solution of the compound in the pure organic solvent and then dilute it into your aqueous assay buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells or interfere with the assay's components. A final concentration of 1-2% DMSO is generally well-tolerated in many cell-based assays.[1]

Q4: Is salt formation a viable option for this compound?

A4: Absolutely. Salt formation is a widely used method to enhance the solubility of ionizable drugs.[2] For this compound, you can form a salt by reacting it with a strong acid or a strong base. For instance, reacting it with hydrochloric acid would form the hydrochloride salt, which is expected to have significantly higher aqueous solubility. Similarly, forming a sodium or potassium salt by reacting with sodium hydroxide or potassium hydroxide would also increase its solubility in water.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution of a DMSO stock into aqueous buffer. The aqueous buffer's pH is close to the compound's isoelectric point (pI). The final concentration of the compound exceeds its aqueous solubility limit.1. Adjust the pH of the aqueous buffer to be at least 2 units away from the estimated pI (pH < 4 or pH > 8). 2. Reduce the final concentration of the compound in the assay. 3. Increase the percentage of the organic co-solvent, if permissible for the assay.
The compound is insoluble in both acidic and basic aqueous buffers. The intrinsic solubility of the compound is very low, even in its charged form.1. Use a combination of pH adjustment and a co-solvent. 2. Consider using a different co-solvent (e.g., ethanol, methanol). 3. Prepare a salt form of the compound (e.g., hydrochloride or sodium salt) to increase aqueous solubility.
The solubility of the compound is inconsistent between experiments. Variations in the preparation of the buffer, leading to slight pH differences. Temperature fluctuations. Different sources or batches of the compound.1. Ensure consistent and accurate pH measurement of all buffers. 2. Perform dissolution at a controlled temperature. 3. Characterize each new batch of the compound for its solubility profile.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Determine Target pH: Based on the zwitterionic nature of the compound and its estimated pI (around 4.5-5.5), select a target pH that is at least 2 units lower or higher (e.g., pH 3.0 or pH 8.0).

  • Prepare Buffer: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) and adjust its pH to the target value using a calibrated pH meter.

  • Dissolution: Add the solid this compound to the pH-adjusted buffer in small increments while stirring.

  • Aid Dissolution (Optional): If the compound does not dissolve readily, gentle heating (e.g., to 37°C) or brief sonication may be applied.

  • Final Check: After the compound appears to be fully dissolved, visually inspect the solution for any particulate matter. If necessary, filter the solution through a 0.22 µm filter.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Select Co-solvent: Choose a water-miscible organic solvent that is compatible with your biological assay (e.g., DMSO, ethanol).

  • Prepare Concentrated Stock: Weigh a precise amount of this compound and dissolve it in a minimal amount of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved.

  • Dilution into Assay Buffer: Serially dilute the concentrated stock solution into your final aqueous assay buffer to achieve the desired working concentration. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation.

  • Final Co-solvent Concentration: Calculate the final percentage of the co-solvent in your working solution and ensure it is within the acceptable limits for your specific assay.

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy for this compound.

Solubility_Workflow Start Start: Compound Insoluble in Assay Buffer Check_pH Is buffer pH adjustable? Start->Check_pH Adjust_pH Adjust pH to < 4 or > 8 Check_pH->Adjust_pH Yes Check_CoSolvent Is a co-solvent compatible with the assay? Check_pH->Check_CoSolvent No Success Solubility Achieved Adjust_pH->Success Use_CoSolvent Prepare a stock solution in DMSO or Ethanol Check_CoSolvent->Use_CoSolvent Yes Consider_Salt Consider salt formation (e.g., HCl or NaOH) Check_CoSolvent->Consider_Salt No Use_CoSolvent->Success Consider_Salt->Success If successful Failure Consult further or consider compound modification Consider_Salt->Failure If not feasible

Caption: Decision tree for solubilizing this compound.

References

common side reactions in the synthesis of N-substituted imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common side reactions encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted imidazoles, offering potential causes and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of the imidazole ring, reducing its nucleophilicity.- Use a stronger base such as Sodium Hydride (NaH) in an anhydrous aprotic solvent like THF or DMF to ensure complete deprotonation.[1] - For more reactive alkylating agents, weaker bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be effective.[1]
Low reactivity of the alkylating agent.- Consider using a more reactive alkylating agent (e.g., alkyl iodides > bromides > chlorides). - Increase the reaction temperature, but monitor closely for decomposition.[1]
Formation of a Dialkylated Imidazolium Salt The N-alkylated imidazole product is still nucleophilic and reacts with another molecule of the alkylating agent.[1][2]- Use a slight excess of the imidazole (1.1 to 1.2 equivalents) relative to the alkylating agent.[1][2] - Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1] - Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed.[1]
High reaction temperature or prolonged reaction time.- Lower the reaction temperature to decrease the rate of the second alkylation.[2]
Mixture of N1- and N3-Alkylated Isomers (Poor Regioselectivity) For unsymmetrically substituted imidazoles, both nitrogen atoms are potential sites for alkylation.[3][4]- The choice of base and solvent system can significantly influence regioselectivity. For example, NaH in THF often favors N-1 alkylation for certain substrates.[5] - Steric hindrance plays a crucial role; larger substituents on the imidazole ring or a bulkier alkylating agent will favor alkylation at the less sterically hindered nitrogen.[2][3]
Electronic effects of substituents on the imidazole ring.- Electron-withdrawing groups on the imidazole ring can influence the nucleophilicity of the nitrogen atoms, affecting the product ratio.[3]
Presence of C-Alkylated Byproducts Alkylation occurs at a carbon atom of the imidazole ring instead of the nitrogen.- This is more likely to occur when the nitrogen atoms are sterically hindered.[1] Consider using alternative synthetic routes like the Mitsunobu reaction or Buchwald-Hartwig amination for highly hindered imidazoles.[2]
Reaction Mixture Turns Dark/Decomposition The imidazole starting material or the N-alkylated product is unstable at high temperatures or in the presence of a strong base.[1]- Lower the reaction temperature. - Use a milder base if possible. - Ensure the use of purified reagents and anhydrous conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two steps:

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[1]

  • Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-substituted imidazole.[1]

Q2: How do I choose the right base for my N-alkylation reaction?

A2: The choice of base depends on the reactivity of your imidazole and the alkylating agent. For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are sufficient.[1] For less reactive starting materials, a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF can be used to ensure complete deprotonation of the imidazole.[1]

Q3: What are the most common side reactions in N-substituted imidazole synthesis?

A3: The most common side reactions are the formation of a dialkylated imidazolium salt (over-alkylation), poor regioselectivity in unsymmetrically substituted imidazoles leading to a mixture of isomers, and, less commonly, C-alkylation.[1][2] Decomposition of starting materials or products can also occur under harsh reaction conditions.[1]

Q4: How can I improve the regioselectivity of my reaction?

A4: Regioselectivity is influenced by a combination of steric and electronic factors.[3] Steric hindrance from either the substituents on the imidazole ring or the alkylating agent itself will generally direct alkylation to the less hindered nitrogen atom.[2][3] The choice of solvent and base is also critical and may require screening to optimize for a specific substrate.[5]

Q5: Are there alternative methods for N-alkylation, especially for challenging substrates?

A5: Yes, for sterically hindered imidazoles or when traditional methods fail, alternative reactions can be employed. The Mitsunobu reaction, which uses an alcohol, triphenylphosphine, and an azodicarboxylate (like DIAD or DEAD), is a mild and effective alternative.[2] For N-arylation, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool.[2] Microwave-assisted synthesis can also be beneficial, often leading to shorter reaction times and improved yields.[2]

Experimental Protocols

General Protocol for N-Alkylation of Imidazole using Potassium Carbonate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the imidazole (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted imidazole.

Visualizations

Side_Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway (Over-alkylation) A Imidazole B Imidazolate Anion A->B + Base C N-Substituted Imidazole (Desired Product) B->C + R-X D Dialkylated Imidazolium Salt (Side Product) C->D + R-X (excess) Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Yield of N-Substituted Imidazole cause1 Incomplete Deprotonation start->cause1 cause2 Over-alkylation Side Reaction start->cause2 cause3 Poor Regioselectivity start->cause3 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Control Stoichiometry (Excess Imidazole) cause2->solution2 solution3 Optimize Base/Solvent System cause3->solution3

References

preventing di-alkylation during the synthesis of 3-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-imidazol-1-yl)propanoic acid. Our focus is on preventing the common side reaction of di-alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on preventing the formation of the di-alkylated byproduct.

ProblemPotential CauseRecommended Solution
Low yield of the desired mono-alkylated product and significant formation of a di-alkylated byproduct. Excess of the alkylating agent: Using a stoichiometric excess of acrylic acid or 3-halopropanoic acid can lead to the N-alkylated product reacting further to form a di-alkylated imidazolium salt.[1][2]Control Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1] This ensures the alkylating agent is the limiting reagent, minimizing the chance of a second alkylation.
High reactivity of the alkylating agent: More reactive alkylating agents (e.g., 3-bromopropanoic acid vs. 3-chloropropanoic acid) can increase the rate of both the first and second alkylation.[1]Use a less reactive alkylating agent: If di-alkylation is severe, consider using a less reactive electrophile. Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration, thereby reducing the probability of di-alkylation.[1]
Elevated reaction temperature: Higher temperatures can increase the rate of the second alkylation reaction.[2]Lower the reaction temperature: Monitor the reaction at a lower temperature. While this may slow down the primary reaction, it can significantly inhibit the di-alkylation side reaction.[2]
Reaction is slow or does not go to completion. Incomplete deprotonation of imidazole: The nucleophilicity of imidazole is significantly increased upon deprotonation to the imidazolate anion. An insufficiently strong base or inadequate reaction conditions can lead to low reactivity.[1]Optimize the Base and Solvent System: For the N-alkylation with a 3-halopropanoic acid, a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) can ensure complete deprotonation. For many applications, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., acetonitrile, DMF) are sufficient and easier to handle.[1]
Low reactivity of the alkylating agent: 3-Chloropropanoic acid is less reactive than 3-bromopropanoic acid.Increase Reaction Temperature or Use a More Reactive Alkylating Agent: If using a less reactive alkylating agent, a moderate increase in temperature may be necessary.[1] Alternatively, switching to a more reactive agent like 3-bromopropanoic acid can improve the reaction rate.
Difficulty in isolating the product. Product is highly soluble in the reaction solvent or workup solvent. Solvent Selection: For the Michael addition, if the product is an ester, hydrolysis to the carboxylic acid can facilitate extraction from an organic solvent into an aqueous base, followed by acidification and extraction into an organic solvent. For the direct alkylation, after quenching the reaction, acidification of the aqueous layer to a pH of around 3-4 should protonate the carboxylic acid, making it more soluble in organic solvents like ethyl acetate for extraction.
Emulsion formation during aqueous workup. Brine Wash: After extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic approaches are the aza-Michael addition of imidazole to acrylic acid or its esters, and the N-alkylation of imidazole with a 3-halopropanoic acid (e.g., 3-bromopropanoic acid or 3-chloropropanoic acid).

Q2: What is di-alkylation and why is it a problem in this synthesis?

A2: Di-alkylation is a common side reaction where the initially formed mono-alkylated product, this compound, acts as a nucleophile and reacts with a second molecule of the alkylating agent. This results in the formation of a quaternary imidazolium salt, which is a byproduct that reduces the yield of the desired product and can complicate purification.[2]

Q3: How can I monitor the reaction to avoid di-alkylation?

A3: Close monitoring of the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. The reaction should be stopped as soon as the starting imidazole is consumed to prevent the accumulation of the di-alkylated product.[1]

Q4: Which synthetic route is generally preferred: Michael addition or N-alkylation with a halo-acid?

A4: The choice of route depends on the available starting materials, desired scale, and purification capabilities.

  • Michael Addition: This route can be very efficient and atom-economical. Using acrylic acid directly can be challenging, and often the reaction is performed with an acrylate ester followed by hydrolysis. Enzyme-catalyzed Michael additions have also been reported.

  • N-Alkylation with a Halo-acid: This is a very common and generally reliable method for N-alkylation of imidazoles. However, it is more prone to di-alkylation if not carefully controlled. The choice of the halogen (Br > Cl in reactivity) and the base is critical for success.

Q5: What is the role of the base in the N-alkylation with a 3-halopropanoic acid?

A5: The base deprotonates the N-H of the imidazole ring, forming the more nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the 3-halopropanoic acid in a nucleophilic substitution reaction. The choice of base is important; a strong base like NaH will ensure complete deprotonation, while a weaker base like K₂CO₃ may be sufficient and is often easier to handle.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is adapted from general procedures for the aza-Michael addition of imidazoles to acrylates.

Materials:

  • Imidazole

  • Methyl acrylate

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve imidazole (1.0 equivalent) in methanol. Add methyl acrylate (1.05 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the imidazole is consumed.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Hydrolysis: To the resulting oil, add a 1 M solution of NaOH (2.0 equivalents) and stir at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via N-Alkylation

This protocol is a general procedure for the N-alkylation of imidazole and should be optimized for specific substrates.[1]

Materials:

  • Imidazole

  • 3-Bromopropanoic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of imidazole (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes.

  • Addition of Alkylating Agent: Add a solution of 3-bromopropanoic acid (1.0 equivalent) in acetonitrile dropwise to the stirred mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and wash with ethyl acetate to remove any unreacted imidazole.

  • Acidification and Extraction: Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract the product with ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Reaction_Pathway cluster_michael Michael Addition Route cluster_alkylation N-Alkylation Route Imidazole_M Imidazole Product_M This compound Imidazole_M->Product_M 1,4-addition Acrylic_Acid Acrylic Acid / Ester Acrylic_Acid->Product_M Imidazole_A Imidazole Imidazolate Imidazolate Anion Imidazole_A->Imidazolate Deprotonation Halo_Acid 3-Halopropanoic Acid Product_A This compound Halo_Acid->Product_A Base Base (e.g., K2CO3) Base->Imidazolate Imidazolate->Product_A SN2 Attack

Caption: Synthetic routes to this compound.

Di_Alkylation Mono_Product This compound (Desired Product) Di_Product Di-alkylated Imidazolium Salt (Byproduct) Mono_Product->Di_Product Further Reaction (Undesired) Alkylating_Agent Alkylating Agent (e.g., 3-Bromopropanoic Acid) Alkylating_Agent->Di_Product

Caption: The undesired di-alkylation side reaction.

Troubleshooting_Logic Start Di-alkylation Observed? Control_Stoichiometry Use slight excess of imidazole Start->Control_Stoichiometry Yes Slow_Addition Add alkylating agent dropwise Control_Stoichiometry->Slow_Addition Lower_Temp Lower reaction temperature Slow_Addition->Lower_Temp Monitor Monitor reaction closely (TLC/LC-MS) Lower_Temp->Monitor Stop Stop reaction when starting material is consumed Monitor->Stop End Minimized Di-alkylation Stop->End

Caption: Decision workflow for minimizing di-alkylation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Polar Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of polar imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[2] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 are generally considered problematic for quantitative analysis.[3][4]

Q2: Why are polar imidazole derivatives prone to peak tailing?

A2: Polar imidazole derivatives often contain basic nitrogen functional groups. These groups can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, which are commonly used in reversed-phase HPLC.[5][6] This secondary interaction, in addition to the primary hydrophobic interaction, can cause the analyte to be retained longer than expected, leading to a tailing peak.[7]

Q3: Can the mobile phase pH affect peak tailing for my imidazole compound?

A3: Absolutely. The mobile phase pH is a critical factor.[1] For basic compounds like imidazoles, a mobile phase pH that is close to the analyte's pKa can result in the presence of both ionized and unionized forms, leading to peak distortion.[3] To minimize tailing, it is often recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[8]

Q4: What type of HPLC column is best for analyzing polar imidazole derivatives?

A4: While standard C18 columns can be used, they often require careful mobile phase optimization to minimize tailing. For polar basic compounds, columns that are specifically designed to reduce silanol interactions are often a better choice. These include:

  • End-capped columns: These columns have their residual silanol groups chemically deactivated.[5]

  • Polar-embedded columns: These columns have a polar group embedded in the stationary phase, which helps to shield the silanol groups.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent alternative for very polar compounds that are not well-retained in reversed-phase chromatography.[9]

  • Mixed-mode columns: These columns offer a combination of retention mechanisms, such as reversed-phase and ion-exchange, which can provide unique selectivity and improved peak shape for polar, ionizable compounds.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Peak Tailing

This guide provides a step-by-step workflow to identify and resolve the cause of peak tailing in your HPLC analysis of polar imidazole derivatives.

Troubleshooting_Workflow start Peak Tailing Observed check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute Sample / Reduce Injection Volume check_overload->dilute_sample overload_resolved Peak Shape Improved? dilute_sample->overload_resolved check_mobile_phase 2. Evaluate Mobile Phase overload_resolved->check_mobile_phase No solution Problem Solved overload_resolved->solution Yes adjust_ph Adjust pH (Low or High) check_mobile_phase->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., TEA) check_mobile_phase->add_modifier mobile_phase_resolved Peak Shape Improved? adjust_ph->mobile_phase_resolved add_modifier->mobile_phase_resolved check_column 3. Assess Column Performance mobile_phase_resolved->check_column No mobile_phase_resolved->solution Yes use_endcapped Use End-capped or Base-Deactivated Column check_column->use_endcapped try_hilic_mm Consider HILIC or Mixed-Mode Column check_column->try_hilic_mm column_resolved Peak Shape Improved? use_endcapped->column_resolved try_hilic_mm->column_resolved check_hardware 4. Inspect HPLC System column_resolved->check_hardware No column_resolved->solution Yes check_dead_volume Minimize Extra-Column Volume check_hardware->check_dead_volume hardware_resolved Peak Shape Improved? check_dead_volume->hardware_resolved hardware_resolved->solution Yes further_investigation Further Investigation Needed hardware_resolved->further_investigation No

Caption: A step-by-step troubleshooting workflow for addressing peak tailing.

Guide 2: Understanding the Chemical Interactions

Peak tailing for polar imidazole derivatives is often rooted in unwanted secondary interactions with the stationary phase. This diagram illustrates the key chemical interaction to avoid.

Chemical_Interaction cluster_silica Silica Surface (Stationary Phase) silanol Ionized Silanol Group (Si-O⁻) imidazole Protonated Imidazole Derivative (Analyte⁺) imidazole->silanol Strong Ionic Interaction (Causes Peak Tailing)

References

Validation & Comparative

A Comparative Analysis of the Chelating Properties of 3-(1H-imidazol-1-yl)propanoic Acid and Urocanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a molecule to bind metal ions, known as chelation, is a critical aspect in numerous biological processes and a key consideration in drug design and development. This guide provides a detailed comparison of the chelating properties of two imidazole-containing carboxylic acids: 3-(1H-imidazol-1-yl)propanoic acid and urocanic acid. While both molecules possess potential metal-binding sites in the form of an imidazole ring and a carboxylic acid group, their structural differences are expected to significantly influence their coordination chemistry.

Structural and Physicochemical Properties

A fundamental aspect influencing a molecule's chelating ability is its acidity, quantified by its pKa values. These values determine the pH at which the functional groups involved in metal coordination will deprotonate, making them available to bind to a metal ion.

CompoundStructureCarboxylic Acid pKa (pKa1)Imidazole pKa (pKa2)
This compound this compound structureData not availableData not available
trans-Urocanic acid trans-Urocanic acid structure3.43[1][2]5.80[1][2]
cis-Urocanic acid cis-Urocanic acid structure2.7[1][2]6.65[1][2]

Table 1: Structural and Acid-Base Properties of the Compared Ligands.

A critical gap in the literature is the absence of experimentally determined pKa values for this compound, which is a significant limitation for a direct comparison of its chelating potential with urocanic acid under different pH conditions.

Metal Ion Chelation: A Comparative Overview

The arrangement of donor atoms in a ligand is paramount for forming stable metal complexes. Both this compound and urocanic acid are bidentate ligands, capable of forming a chelate ring with a metal ion through the nitrogen atom of the imidazole ring and an oxygen atom from the carboxylate group.

Urocanic Acid: Experimental Evidence of Metal Binding

Experimental studies have provided quantitative data on the interaction of urocanic acid with copper(II) ions, a biologically relevant transition metal. In a study investigating ternary complexes with the GHK peptide (glycyl-L-histidyl-L-lysine), the conditional stability constants for the binding of both cis- and trans-urocanic acid to the Cu(GHK) complex were determined at physiological pH.

Ternary ComplexConditional Stability Constant (cK) at pH 7.4
Cu(GHK)(cis-UCA)540 M⁻¹
Cu(GHK)(trans-UCA)200 M⁻¹

Table 2: Conditional Stability Constants for the Formation of Ternary Copper(II) Complexes of Urocanic Acid Isomers. This data indicates that at physiological pH, the cis isomer of urocanic acid has a higher affinity for the copper-peptide complex than the trans isomer.

The chelation of a metal ion by urocanic acid involves the formation of a seven-membered ring, which is generally less stable than five- or six-membered rings due to greater steric strain. The conjugation present in the urocanic acid backbone may provide some rigidity, influencing the conformation of the chelate ring.

This compound: A Structural Perspective

In the absence of experimental stability constants for this compound, a theoretical comparison can be made based on its structure. This molecule would form a six-membered chelate ring upon coordination with a metal ion. Six-membered rings are generally more stable than seven-membered rings, suggesting that, all other factors being equal, this compound could form more stable complexes than urocanic acid.

The key structural difference lies in the point of attachment of the propanoic acid chain to the imidazole ring. In this compound, the chain is attached at the N-1 position, whereas in urocanic acid (a derivative of 3-(1H-imidazol-4-yl)propanoic acid), it is at the C-4 position. This difference in connectivity will affect the geometry of the resulting metal complex and the electronic properties of the imidazole ring. The N-substitution in this compound may influence the basicity of the coordinating N-3 nitrogen, which in turn would affect the stability of the metal complex.

Experimental Protocols

To provide a comprehensive understanding, the following are detailed methodologies for key experiments used in the study of metal-ligand interactions.

Potentiometric Titration for Determination of pKa and Stability Constants

This technique is a cornerstone for determining the acid dissociation constants of ligands and the stability constants of their metal complexes.

Methodology:

  • Solution Preparation: Prepare solutions of the ligand, a strong acid (e.g., HCl), a strong base (e.g., NaOH of known concentration), and the metal salt of interest (e.g., CuCl₂) in a suitable ionic medium (e.g., 0.1 M NaCl) to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode and meter using standard buffer solutions.

  • Ligand Protonation: Titrate a solution containing the ligand and a known amount of strong acid with the standardized strong base. Record the pH after each addition of the titrant.

  • Complex Formation: Perform a similar titration on a solution containing the ligand, the metal ion, and a known amount of strong acid.

  • Data Analysis: The protonation constants of the ligand are calculated from the ligand-only titration data. The stability constants of the metal complexes are then determined from the metal-ligand titration data using specialized software that fits the experimental data to a model of the equilibria in solution.

Potentiometric_Titration_Workflow cluster_preparation Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Ligand Solution E Titrate Ligand + Acid with Base A->E F Titrate Ligand + Metal + Acid with Base A->F B Standard Acid (HCl) B->E B->F C Standard Base (NaOH) C->E C->F D Metal Salt Solution D->F G Calculate Ligand pKa (from E) E->G H Calculate Stability Constants (from F, using pKa) F->H G->H

Caption: Workflow for determining pKa and stability constants via potentiometric titration.

UV-Vis Spectrophotometry for Studying Complex Formation

Changes in the ultraviolet-visible absorption spectrum of a ligand upon addition of a metal ion can provide evidence of complex formation and can be used to determine the stoichiometry and stability of the complex.

Methodology:

  • Spectrum of the Ligand: Record the UV-Vis spectrum of a solution of the ligand at a known concentration and pH.

  • Titration with Metal Ion: Add incremental amounts of a concentrated metal ion solution to the ligand solution. Record the spectrum after each addition.

  • Analysis of Spectral Changes: Observe changes in the absorbance and wavelength of maximum absorption (λmax). The appearance of new absorption bands or isosbestic points (wavelengths where the absorbance remains constant) can indicate the formation of one or more complex species.

  • Job's Plot (Method of Continuous Variation): To determine the stoichiometry of the complex, prepare a series of solutions where the total molar concentration of ligand and metal is constant, but their mole fractions are varied. Plot the absorbance at a wavelength where the complex absorbs maximally against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.

  • Stability Constant Determination: The stability constant can be calculated by analyzing the absorbance data from the titration using various mathematical methods.

UV_Vis_Spectrophotometry_Workflow A Prepare Ligand Solution B Record UV-Vis Spectrum (Ligand only) A->B C Add Increments of Metal Ion Solution B->C D Record UV-Vis Spectrum (Ligand + Metal) C->D Repeat E Analyze Spectral Changes (Absorbance, λmax) D->E F Job's Plot for Stoichiometry E->F G Calculate Stability Constant E->G Biological_Implication_Pathway UV_Radiation UV Radiation Skin Skin UV_Radiation->Skin trans_UCA trans-Urocanic Acid Skin->trans_UCA cis_UCA cis-Urocanic Acid trans_UCA->cis_UCA Isomerization Chelation Chelation cis_UCA->Chelation Metal_Ions Metal Ions (e.g., Cu²⁺) Metal_Ions->Chelation Biological_Response Modulation of Biological Response Chelation->Biological_Response

References

The Rising Profile of Imidazole Propionate: A Gut-Derived Biomarker for Metabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Imidazole Propionate as a key indicator in metabolic studies, benchmarked against established and emerging biomarkers.

For Immediate Release

In the intricate landscape of metabolic research, the quest for precise and reliable biomarkers is paramount. Among the burgeoning candidates, Imidazole Propionate (ImP), a gut microbiota-derived metabolite of the amino acid histidine, has garnered significant attention. Mounting evidence suggests a strong association between elevated levels of ImP and an increased risk of metabolic disorders, including type 2 diabetes and cardiovascular disease. This guide provides an in-depth validation of 3-(1H-imidazol-1-yl)propanoic acid (a chemical name for Imidazole Propionate), comparing its performance with other key metabolic biomarkers and presenting the experimental data and protocols essential for its assessment.

Imidazole Propionate: A Microbial Messenger with Metabolic Consequences

Imidazole Propionate is produced by the gut microbiota through the metabolism of dietary histidine. It is absorbed into the bloodstream and has been shown to impair glucose tolerance and insulin signaling.[1][2] The mechanism of action is believed to involve the activation of the p38γ/p62/mTORC1 signaling pathway, which ultimately interferes with insulin receptor substrate (IRS) function, a critical step in the insulin signaling cascade.[1][3][4] This direct link to insulin resistance positions ImP as a promising biomarker for identifying individuals at risk of developing metabolic diseases.

Quantitative Analysis: Imidazole Propionate Levels in Health and Disease

Recent studies have consistently demonstrated elevated circulating levels of ImP in individuals with metabolic dysfunction. A study published in Nature Communications reported significantly higher serum concentrations of ImP in patients with prediabetes and type 2 diabetes compared to healthy individuals.[5][6]

Population Number of Subjects (n) Median Serum Imidazole Propionate (ImP) Concentration (µM) Reference
Healthy539~0.3[7]
Prediabetes654~0.4[7]
Type 2 Diabetes765~0.5[7]

Table 1: Serum Imidazole Propionate concentrations in different patient cohorts. Data extracted from Molinaro et al., 2020.[7]

These findings highlight the potential of ImP as a quantifiable indicator of metabolic health status.

Benchmarking Imidazole Propionate Against Other Metabolic Biomarkers

To validate the utility of ImP, it is crucial to compare its performance against other established and emerging biomarkers in metabolic research.

Biomarker Origin Associated Metabolic Condition(s) Advantages Limitations
Imidazole Propionate (ImP) Gut microbiota (Histidine metabolism)Type 2 Diabetes, Insulin Resistance, Cardiovascular Disease[2][8]Directly linked to a mechanism of insulin resistance[1][4]Relatively new biomarker, requires further large-scale validation.
Trimethylamine N-oxide (TMAO) Gut microbiota (Choline, Carnitine metabolism)Cardiovascular Disease, Atherosclerosis[8]Predictive value for cardiovascular events established in large cohorts.Levels can be influenced by diet (e.g., red meat, eggs).
Short-Chain Fatty Acids (SCFAs) Gut microbiota (Fiber fermentation)Generally protective against metabolic syndrome; alterations in ratios linked to disease.[4]Reflect gut microbial function and dietary fiber intake.Individual SCFA ratios and their specific metabolic impact are complex.
Branched-Chain Amino Acids (BCAAs) Diet (Protein)Insulin Resistance, Type 2 DiabetesWell-established association with insulin resistance.Levels are heavily influenced by recent dietary protein intake.
C-Reactive Protein (CRP) Liver (in response to inflammation)Systemic inflammation, Cardiovascular DiseaseStandardized and widely available clinical test.A general marker of inflammation, not specific to metabolic disease.
Interleukin-6 (IL-6) Immune cellsInflammation, Insulin ResistanceKey cytokine in the inflammatory cascade of metabolic disease.Can be elevated in various non-metabolic inflammatory conditions.

Table 2: Comparison of Imidazole Propionate with other biomarkers for metabolic studies.

Experimental Protocols for Imidazole Propionate Quantification

The accurate measurement of ImP in biological samples is critical for its validation as a biomarker. The gold-standard technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[9][10][11]

Protocol: Quantification of Imidazole Propionate in Human Plasma/Serum by LC-MS/MS

1. Sample Preparation:

  • To 20 µL of plasma or serum, add 800 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₃-ImP).[12]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at high speed (e.g., 21,000 x g) at 4°C for 15 minutes to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3) is commonly used.[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid.[9]

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute ImP. For example, 3% to 35.5% B over 5 minutes.[13]

  • Flow Rate: 0.4 mL/min.[13]

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Heated Electrospray Ionization (HESI) in positive ion mode.[13]

  • Detection: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) for detection.[13]

  • Transitions: Monitor specific precursor-to-product ion transitions for ImP and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of ImP standards to quantify the analyte in the samples.

Visualizing the Molecular and Methodological Frameworks

To further elucidate the role of Imidazole Propionate and the process of its analysis, the following diagrams provide a visual representation of the key pathways and workflows.

cluster_gut Gut Lumen cluster_circulation Circulation cluster_cell Hepatocyte / Myocyte Dietary Histidine Dietary Histidine Gut Microbiota Gut Microbiota Dietary Histidine->Gut Microbiota Metabolism Urocanic Acid Urocanic Acid Gut Microbiota->Urocanic Acid Histidase (hutH) Imidazole Propionate (ImP) Imidazole Propionate (ImP) Urocanic Acid->Imidazole Propionate (ImP) Urocanate Reductase (urdA) ImP_circ Imidazole Propionate (ImP) Imidazole Propionate (ImP)->ImP_circ Absorption p38g p38g ImP_circ->p38g Activates Insulin Receptor Insulin Receptor IRS Insulin Receptor Substrate (IRS) Insulin Receptor->IRS Activates Insulin Signaling Normal Insulin Signaling IRS->Insulin Signaling Impaired Signaling Impaired Insulin Signaling IRS->Impaired Signaling p62 p62 p38g->p62 Phosphorylates mTORC1 mTORC1 p62->mTORC1 Activates mTORC1->IRS Inhibits

Caption: Imidazole Propionate (ImP) production and its role in insulin resistance.

start Start: Collect Biological Sample (Plasma, Serum, Feces) prep Sample Preparation: - Add Internal Standard - Protein Precipitation (Methanol) - Centrifugation start->prep lc Liquid Chromatography (LC): - C18 Reverse-Phase Column - Gradient Elution prep->lc ms Tandem Mass Spectrometry (MS/MS): - Heated Electrospray Ionization (HESI) - Multiple Reaction Monitoring (MRM) lc->ms quant Data Analysis: - Generate Calibration Curve - Quantify ImP Concentration ms->quant end End: Report ImP Level quant->end

Caption: Experimental workflow for ImP quantification by LC-MS/MS.

Conclusion

The validation of this compound, more commonly known as Imidazole Propionate, as a biomarker for metabolic studies is strongly supported by current research. Its direct mechanistic link to insulin resistance, coupled with quantifiable differences in circulation between healthy and diseased populations, makes it a compelling candidate for clinical and research applications. While further large-scale cohort studies are warranted, the detailed methodologies for its quantification are robust and accessible. The comparison with other biomarkers highlights its unique position as a functional readout of the interplay between diet, the gut microbiome, and host metabolism. For researchers, scientists, and drug development professionals, Imidazole Propionate represents a valuable tool in the ongoing effort to understand, prevent, and treat metabolic diseases.

References

A Comparative Guide to the Stability of MOFs: 3-(1H-imidazol-1-yl)propanoic Acid versus Benchmark Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical determinant of their practical application. This guide provides a comparative analysis of the stability of MOFs synthesized with the imidazole-based linker, 3-(1H-imidazol-1-yl)propanoic acid, against widely-used benchmark MOFs. By examining thermal and chemical resilience, this document aims to inform the selection of appropriate linkers for robust MOF design.

The unique architecture of MOFs, characterized by metal nodes interconnected by organic linkers, offers unparalleled versatility in tailoring material properties. The choice of the organic linker is paramount, as it directly influences the framework's stability, porosity, and functionality. While imidazole-based linkers are recognized for imparting chemical stability, a direct quantitative comparison with established linkers is often necessary for informed material design.[1]

This guide leverages available data on MOFs with structurally analogous imidazole-carboxylate linkers as a proxy to evaluate the performance of this compound. This data is compared against two of the most studied MOFs, UiO-66 and ZIF-8, which are based on terephthalic acid and 2-methylimidazole linkers, respectively.

Comparative Stability Analysis

The following table summarizes the thermal and chemical stability of MOFs constructed from an imidazole-based linker (represented by analogues) and the benchmark MOFs, UiO-66 and ZIF-8.

Linker MOF Example Thermal Stability (Decomposition Temp. in N₂) Chemical Stability
Imidazole-based Carboxylate (analogue for this compound)Imidazole-dicarboxylate based MOFs~390-410 °C[2]Generally good stability in water and some organic solvents.[3] Stability in acidic and basic conditions is variable and structure-dependent.
Terephthalic acidUiO-66~450-500 °C[4][5]High stability in acidic solutions (e.g., HCl, HNO₃) and water.[1][6] Unstable in strong basic solutions (e.g., KOH).[7]
2-methylimidazoleZIF-8~400-600 °C[5][8]Stable in water and basic solutions.[9] Unstable in acidic conditions and certain cell culture media.[10][11]

Experimental Protocols

Accurate assessment of MOF stability is crucial for reliable comparisons. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To determine the thermal decomposition temperature of the MOF.

Protocol:

  • Place 5-10 mg of the activated MOF sample into an alumina crucible.

  • Heat the sample from room temperature to 800 °C at a controlled heating rate, typically 10 °C/min, under an inert nitrogen atmosphere.[12]

  • The TGA curve will show weight loss as a function of temperature. The initial weight loss typically corresponds to the removal of guest solvent molecules, while a significant, sharp weight loss at higher temperatures indicates the decomposition of the framework.[5][12]

Powder X-ray Diffraction (PXRD) for Chemical Stability

Objective: To assess the retention of crystallinity after exposure to different chemical environments.

Protocol:

  • Immerse approximately 20 mg of the as-synthesized and activated MOF powder in the desired chemical solution (e.g., water, acidic or basic solutions of varying pH) for a specified period (e.g., 24 hours).

  • After immersion, collect the MOF sample by centrifugation or filtration.

  • Wash the collected sample with a suitable solvent (e.g., water, ethanol) to remove residual chemicals and dry it under vacuum.

  • Grind a small amount of the treated MOF into a fine powder and mount it on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer, typically with Cu Kα radiation, over a 2θ range of 5-50°.[12]

  • Compare the PXRD pattern of the treated sample with that of the as-synthesized MOF. Retention of the characteristic diffraction peaks indicates stability, while a loss of peak intensity or the appearance of an amorphous halo suggests framework degradation.

Visualizing MOF Synthesis and Stability Assessment

The following diagrams illustrate the general workflow for MOF synthesis and the key factors that influence their stability.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis Metal_Precursor Metal Precursor Reaction Reaction (Solvothermal/Hydrothermal) Metal_Precursor->Reaction Organic_Linker Organic Linker (e.g., this compound) Organic_Linker->Reaction Solvent Solvent Solvent->Reaction Purification Purification & Activation Reaction->Purification As_Synthesized_MOF As-Synthesized MOF Purification->As_Synthesized_MOF PXRD_Initial PXRD As_Synthesized_MOF->PXRD_Initial TGA_Initial TGA As_Synthesized_MOF->TGA_Initial Chemical_Exposure Chemical Exposure (Acid, Base, Water) As_Synthesized_MOF->Chemical_Exposure Treated_MOF Treated MOF Chemical_Exposure->Treated_MOF PXRD_Final PXRD Treated_MOF->PXRD_Final

Caption: General workflow for MOF synthesis and subsequent stability assessment.

MOF_Stability_Factors cluster_linker Organic Linker Properties cluster_node Metal Node Properties cluster_environment Environmental Factors MOF_Stability MOF Stability Functional_Groups Functional Groups (-COOH, -NH2, Imidazole) Functional_Groups->MOF_Stability Linker_Rigidity Linker Rigidity (Aromatic vs. Aliphatic) Linker_Rigidity->MOF_Stability Linker_Length Linker Length Linker_Length->MOF_Stability Metal_Ion Metal Ion (e.g., Zr⁴⁺, Zn²⁺) Metal_Ion->MOF_Stability Coordination_Number Coordination Number Coordination_Number->MOF_Stability Temperature Temperature Temperature->MOF_Stability pH pH pH->MOF_Stability Solvent Solvent Solvent->MOF_Stability

Caption: Key factors influencing the overall stability of Metal-Organic Frameworks.

References

A Comparative Guide to the Efficacy of 3-(1H-imidazol-1-yl)propanoic Acid Derivatives as Thromboxane Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic inhibitory efficacy of 3-(1H-imidazol-1-yl)propanoic acid derivatives against thromboxane A2 synthase (TXAS). Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, making its synthesis a critical target in the development of anti-thrombotic therapies. The imidazole moiety is a key pharmacophore in many TXAS inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental methodologies, and provides visual representations of the key biological pathways and experimental workflows.

Quantitative Performance Comparison

The inhibitory potency of various this compound derivatives and other imidazole-based compounds against thromboxane synthase is presented below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. It is important to note that direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundCommon Name/AliasIC50 (nM)Assay System
Reference Imidazole-Based Inhibitors
OzagrelOKY-0464 - 24Human Platelet Microsomes[1]
DazoxibenUK-37248~2000Human Serum[1]
This compound Derivatives
3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acid and analogues (e.g., Compound 21)-PotentIn vivo inhibition of thromboxane formation[2]
(+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-phenylpropylidene]amino]oxy]pentanoic acid (23c)-60Rat whole blood during clotting[3]
(+/-)-(E)-5-[[[1-cyclohexyl-2-(1H-imidazol-1-yl)-3-(p-fluorophenyl)propylidene]amino]oxy]pentanoic acid (23m)-370Rat whole blood during clotting[3]

Thromboxane Synthesis Signaling Pathway

The synthesis of thromboxane A2 (TXA2) is a key component of the arachidonic acid cascade. Inhibition of thromboxane synthase is a targeted approach to reducing the pro-thrombotic and vasoconstrictive effects of TXA2.

Thromboxane_Synthesis_Pathway cluster_enzymes Enzymatic Conversions Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXAS TXB2 Thromboxane B2 (TXB2) (inactive metabolite) TXA2->TXB2 Hydrolysis Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation PLA2 Phospholipase A2 COX Cyclooxygenase (COX) TXAS Thromboxane Synthase (Inhibition Target) Inhibitor 3-(1H-imidazol-1-yl) propanoic acid derivatives Inhibitor->TXAS Inhibits

Caption: Thromboxane A2 synthesis pathway and the point of inhibition.

Experimental Protocols

A generalized experimental protocol for determining the in vitro inhibitory activity of compounds against thromboxane synthase is outlined below. This method is commonly employed to determine the IC50 values of potential inhibitors.

In Vitro Thromboxane Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human thromboxane synthase.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Human platelet microsomes (as a source of thromboxane synthase)

  • Prostaglandin H2 (PGH2) substrate

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Stop solution (e.g., citric acid or ferric chloride)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Thromboxane B2 (TXB2)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations.

    • Prepare the human platelet microsomes at a predetermined protein concentration in the assay buffer.

    • Prepare the PGH2 substrate solution immediately before use.

  • Enzyme Reaction:

    • In a reaction tube, add the human platelet microsomes to the assay buffer.

    • Add the test compound at various concentrations to different tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the PGH2 substrate.

    • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.

    • Terminate the reaction by adding the stop solution.

  • Quantification of Thromboxane B2:

    • Quantify the concentration of the stable metabolite, TXB2, in each reaction mixture using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro assay to determine the inhibitory efficacy of test compounds against thromboxane synthase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds D Pre-incubate enzyme with test compounds A->D B Prepare human platelet microsomes (enzyme source) B->D C Prepare PGH2 (substrate) solution E Initiate reaction with PGH2 C->E D->E F Terminate reaction with stop solution E->F G Measure TXB2 concentration (ELISA) F->G H Calculate % inhibition G->H I Determine IC50 value H->I

Caption: Workflow for determining thromboxane synthase inhibitory activity.

References

A Spectroscopic Comparison of 3-(1H-imidazol-1-yl)propanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of 3-(1H-imidazol-1-yl)propanoic acid and its structural isomers, 2-(1H-imidazol-1-yl)propanoic acid and 3-(1H-imidazol-4-yl)propanoic acid. The differentiation of these isomers is crucial in various research and development contexts, particularly in drug development, where specific isomers can exhibit distinct pharmacological and toxicological profiles. This comparison focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into their characteristic spectral features.

The subtle differences in the attachment of the propanoic acid moiety to the imidazole ring lead to discernible variations in the electronic environments of the nuclei and the vibrational modes of the chemical bonds. These differences are captured by the spectroscopic techniques discussed herein, providing a reliable basis for the identification and characterization of each isomer.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers. Please note that the NMR data presented is based on predicted values due to the limited availability of comprehensive experimental spectra in public databases. These predictions, however, are based on established chemical shift models and provide a solid foundation for comparative analysis.

Table 1: ¹H NMR Spectroscopic Data (Predicted, δ in ppm)

ProtonThis compound2-(1H-imidazol-1-yl)propanoic acid3-(1H-imidazol-4-yl)propanoic acid
Imidazole H2~7.5~7.5~7.5
Imidazole H4~7.0~7.0~6.8
Imidazole H5~6.9~6.9-
Propanoic α-H~2.8 (t)~4.5 (q)~2.8 (t)
Propanoic β-H~4.2 (t)~1.7 (d)~2.6 (t)
Propanoic γ-H---
Carboxylic Acid OH>10>10>10

Table 2: ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)

CarbonThis compound2-(1H-imidazol-1-yl)propanoic acid3-(1H-imidazol-4-yl)propanoic acid
Imidazole C2~137~137~135
Imidazole C4~128~128~134
Imidazole C5~120~120~117
Propanoic C=O~175~173~176
Propanoic α-C~34~55~32
Propanoic β-C~45~18~22

Table 3: IR Spectroscopic Data (Characteristic Absorptions, cm⁻¹)

Functional GroupThis compound2-(1H-imidazol-1-yl)propanoic acid3-(1H-imidazol-4-yl)propanoic acid
O-H (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
N-H (Imidazole)--~3150 (broad)
C-H (sp² Imidazole)~3100~3100~3100
C-H (sp³ Alkyl)2980-28502980-28502980-2850
C=O (Carboxylic Acid)~1710~1710~1710
C=N (Imidazole Ring)~1650~1650~1650
C-N (Imidazole Ring)~1500~1500~1500

Table 4: Mass Spectrometry Data

ParameterThis compound2-(1H-imidazol-1-yl)propanoic acid3-(1H-imidazol-4-yl)propanoic acid
Molecular FormulaC₆H₈N₂O₂C₆H₈N₂O₂C₆H₈N₂O₂
Exact Mass140.0586 g/mol 140.0586 g/mol 140.0586 g/mol
[M+H]⁺141.0664141.0664141.0664
Key FragmentationLoss of H₂O, CO₂, propanoic acid side chainLoss of H₂O, CO₂, propanoic acid side chainLoss of H₂O, CO₂, propanoic acid side chain

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for small organic molecules and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the isomer.

    • Transfer the solution to a 5 mm NMR tube.

    • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) or a water-soluble equivalent.

  • ¹H NMR Acquisition:

    • The ¹H NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

    • A standard single-pulse experiment is used with a 90° pulse width.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

    • Data is processed with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • The ¹³C NMR spectra are acquired on the same spectrometer.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • A typical resolution is 4 cm⁻¹.

    • Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range is set to scan for the expected molecular ion and potential fragments.

    • Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, aiding in structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR FT-IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 2-(1H-imidazol-1-yl)propanoic acid Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-(1H-imidazol-4-yl)propanoic acid Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Logical workflow for the spectroscopic analysis and comparison of imidazolylpropanoic acid isomers.

This guide serves as a foundational resource for the spectroscopic differentiation of this compound and its key isomers. The provided data and protocols can aid researchers in the unambiguous identification and characterization of these compounds in their respective applications.

Assessing the Purity of Synthesized 3-(1H-imidazol-1-yl)propanoic Acid: A Comparative Guide to Titration, HPLC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of three common analytical techniques—acid-base titration, High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of synthesized 3-(1H-imidazol-1-yl)propanoic acid.

This bifunctional molecule, containing both a carboxylic acid and an imidazole group, presents unique considerations for purity analysis. This guide offers detailed experimental protocols, comparative data, and a logical workflow to assist researchers in selecting the most appropriate method for their needs.

Comparison of Purity Assessment Methods

The choice of analytical method for purity determination depends on various factors, including the expected impurities, the required accuracy and precision, available instrumentation, and sample throughput. Below is a summary of the key performance characteristics of titration, HPLC, and qNMR for the analysis of this compound.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Principle Neutralization of acidic and basic functional groups.Differential partitioning of components between a stationary and mobile phase.Proportionality of NMR signal integral to the number of nuclei.
Information Provided Total acidic/basic content (purity as an acid/base).Separation and quantification of the main compound and impurities.Structural confirmation and quantification of the main compound and impurities.
Specificity Low. Titrates all acidic/basic impurities.High. Can separate structurally similar impurities.High. Provides structural information for impurity identification.
Sensitivity Milligram range.Microgram to nanogram range.Milligram to microgram range.
Precision High (typically <0.5% RSD).High (typically <1% RSD).High (typically <1% RSD).
Accuracy High, dependent on accurate titrant concentration.High, requires a certified reference standard.High, can be performed with a certified internal standard.
Throughput Low to medium.High.Medium.
Cost per Sample Low.Medium.High.
Instrumentation Basic laboratory glassware, pH meter/potentiometer.HPLC system with UV or other detector.NMR spectrometer.

Experimental Protocols

Acid-Base Potentiometric Titration

This method determines the purity of this compound by titrating its carboxylic acid and imidazole functional groups with a standardized solution of a strong base, such as sodium hydroxide. Due to the presence of two ionizable groups, a potentiometric titration monitoring pH is recommended to distinguish the two equivalence points. The expected pKa values are approximately 2-4 for the carboxylic acid and 6-7 for the imidazolium ion.

Materials:

  • Synthesized this compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, boiled to remove dissolved CO₂

  • pH meter with a combination glass electrode

  • Buret, magnetic stirrer, and stir bar

  • Beakers

Procedure:

  • Accurately weigh approximately 150-200 mg of the synthesized this compound into a 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water. Gentle heating may be required.

  • Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).

  • Immerse the pH electrode in the sample solution and begin stirring.

  • Record the initial pH of the solution.

  • Add the 0.1 M NaOH solution from the buret in small increments (e.g., 0.5 mL).

  • Record the pH and the total volume of titrant added after each increment.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence points.

  • Continue the titration until the pH remains relatively constant after the second equivalence point.

  • Plot the pH versus the volume of NaOH added to obtain the titration curve. The two inflection points correspond to the equivalence points for the carboxylic acid and the imidazole group.

Purity Calculation: The purity can be calculated based on the volume of NaOH required to reach the first or second equivalence point and the molecular weight of this compound (140.14 g/mol ).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the target compound from potential impurities, such as unreacted starting materials or by-products of the synthesis. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:10 with the same solvent to a final concentration of 0.1 mg/mL.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • High-precision analytical balance

Procedure:

  • Accurately weigh a specific amount of the synthesized this compound and the internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Purity Calculation: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Data Presentation and Comparison

The following tables present representative data for the purity assessment of a synthesized batch of this compound using the three described methods.

Table 1: Potentiometric Titration Data

ParameterValue
Sample Weight175.2 mg
Titrant Concentration0.1015 M NaOH
Volume to 1st Equivalence Point12.25 mL
Volume to 2nd Equivalence Point24.52 mL
Calculated Purity (from 1st EP) 98.8%
Calculated Purity (from 2nd EP) 98.9%

Table 2: HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,2340.5Impurity 1 (e.g., Imidazole)
28.22,985,67899.1This compound
311.59,0450.3Impurity 2 (e.g., Dimer)
415.13,0120.1Unknown Impurity
Total 3,012,969 100.0
Calculated Purity 99.1%

Table 3: qNMR Purity Data

ParameterAnalyteInternal Standard (Maleic Acid)
Mass25.3 mg15.8 mg
Molecular Weight140.14 g/mol 116.07 g/mol
Purity of Standard-99.9%
¹H NMR Signalδ 7.6 ppm (1H, s)δ 6.0 ppm (2H, s)
Integral1.001.52
Calculated Purity 99.3%

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_data Data Analysis & Reporting synthesis Synthesis of this compound workup Work-up & Purification synthesis->workup sample_prep Sample Preparation workup->sample_prep titration Potentiometric Titration sample_prep->titration hplc RP-HPLC Analysis sample_prep->hplc qnmr qNMR Spectroscopy sample_prep->qnmr data_analysis Data Interpretation & Purity Calculation titration->data_analysis hplc->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Experimental workflow for purity assessment.

logical_relationship cluster_methods Purity Assessment Methods cluster_results Purity Information compound Synthesized this compound titration Titration (Total Acidity/Basicity) compound->titration hplc HPLC (Separation of Components) compound->hplc qnmr qNMR (Structural & Quantitative Info) compound->qnmr purity_value Overall Purity (%) titration->purity_value hplc->purity_value impurity_profile Impurity Profile hplc->impurity_profile qnmr->purity_value qnmr->impurity_profile

Logical relationship of analytical methods.

Conclusion

The assessment of purity for synthesized this compound can be effectively achieved using acid-base titration, HPLC, and qNMR.

  • Acid-base titration offers a cost-effective and straightforward method for determining the overall acidic/basic content, providing a good initial estimate of purity.

  • HPLC is the method of choice for routine quality control, offering high throughput and the ability to separate and quantify individual impurities.

  • qNMR serves as a powerful, orthogonal method for unambiguous purity determination and structural confirmation, particularly valuable for the certification of reference materials.

For a comprehensive characterization of a newly synthesized batch, employing at least two of these methods (e.g., HPLC and qNMR) is recommended to provide orthogonal data and a high degree of confidence in the determined purity.

Comparative Guide to Cross-Reactivity of Antibodies Against 3-(1H-imidazol-1-yl)propanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical parameter that dictates the reliability and accuracy of immunoassays. When developing antibodies against small molecules, or haptens, such as 3-(1H-imidazol-1-yl)propanoic acid, a thorough investigation of cross-reactivity is essential. This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation for assessing the cross-reactivity of antibodies raised against this compound conjugates.

The data presented in this guide is illustrative and based on established principles of antibody cross-reactivity for small molecule haptens. It serves as a practical example of how to conduct and present such a study. The specificity of antibodies is determined by their ability to distinguish the target hapten from other structurally similar molecules. A highly specific antibody will exhibit strong binding to the target analyte and minimal or no binding to related compounds.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of an antibody is quantified by comparing its binding to the target hapten with its binding to other structurally related compounds. This is typically determined using a competitive immunoassay, and the results are often expressed as the 50% inhibitory concentration (IC50) and the percentage of cross-reactivity.

Table 1: Illustrative Cross-Reactivity Data for a Monoclonal Antibody Raised Against this compound

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound Imidazole ring with a propanoic acid tail10 100
HistamineImidazole ring with an ethylamine tail2504.0
L-HistidineImidazole ring with an amino acid group8001.25
ImidazoleImidazole ring only> 10,000< 0.1
Propanoic acidPropanoic acid only> 10,000< 0.1
4-(1H-imidazol-1-yl)butanoic acidImidazole ring with a butanoic acid tail5020.0
2-(1H-imidazol-1-yl)acetic acidImidazole ring with an acetic acid tail1506.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method for determining the cross-reactivity of antibodies against small molecule haptens.

Competitive Indirect ELISA Protocol
  • Antigen Coating:

    • Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., Ovalbumin, OVA) that is different from the one used for immunization (e.g., Keyhole Limpet Hemocyanin, KLH).

    • The coating antigen is diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration of 1-10 µg/mL.

    • 100 µL of the coating solution is added to each well and incubated overnight at 4°C.

  • Washing:

    • The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking:

    • To prevent non-specific binding, the remaining protein-binding sites on the plate are blocked by adding 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well.

    • The plate is incubated for 1-2 hours at room temperature.

  • Competitive Reaction:

    • A fixed concentration of the anti-3-(1H-imidazol-1-yl)propanoic acid antibody is mixed with varying concentrations of the target hapten or the potential cross-reacting compounds.

    • 100 µL of this mixture is added to the coated and blocked wells.

    • The plate is incubated for 1-2 hours at room temperature, allowing the free hapten and the coated hapten to compete for antibody binding.

  • Washing:

    • The plates are washed three times with the wash buffer to remove unbound antibodies and haptens.

  • Detection:

    • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP-conjugated anti-species IgG) is diluted in the blocking buffer.

    • 100 µL of the diluted secondary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing:

    • The plates are washed five times with the wash buffer.

  • Substrate Addition and Signal Measurement:

    • 100 µL of a suitable substrate solution (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well.

    • The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development.

    • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the target hapten.

    • The IC50 value is determined as the concentration of the hapten that causes a 50% reduction in the maximum signal.

    • The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of target hapten / IC50 of test compound) x 100

Mandatory Visualization

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Antigen Coating (Hapten-OVA Conjugate) p2 2. Washing p1->p2 p3 3. Blocking (e.g., BSA) p2->p3 r1 4. Prepare Antibody + Competitor Mix (Target Hapten or Cross-Reactant) r2 5. Add Mix to Plate & Incubate r1->r2 r3 6. Washing r2->r3 d1 7. Add HRP-conjugated Secondary Antibody d2 8. Washing d1->d2 d3 9. Add TMB Substrate & Incubate d2->d3 d4 10. Add Stop Solution d3->d4 a1 11. Measure Absorbance (450 nm) a2 12. Calculate IC50 & % Cross-Reactivity a1->a2

Caption: Workflow for a competitive indirect ELISA to determine antibody cross-reactivity.

Cross_Reactivity_Logic cluster_assay Competitive Assay Principle cluster_comparison Cross-Reactivity Assessment Ab Antibody CoatedAg Coated Hapten (on plate) Ab->CoatedAg Binding produces signal FreeAg Free Hapten (in solution) FreeAg->Ab Inhibits binding to coated hapten Target Target Hapten (High Affinity) Analog Structurally Similar Analog (Lower Affinity) Unrelated Unrelated Compound (No Affinity) Result Comparison of IC50 Values Target->Result Low IC50 Analog->Result Higher IC50 Unrelated->Result Very High / No IC50

Caption: Logic of determining antibody specificity through competitive binding assessment.

benchmarking the performance of 3-(1H-imidazol-1-yl)propanoic acid-based materials

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking the Performance of Imidazole-Based Bioactive Materials

An Objective Comparison for Researchers and Drug Development Professionals

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatility arises from the unique electronic properties of the imidazole ring and its ability to engage in various biological interactions. The compound 3-(1H-imidazol-1-yl)propanoic acid, a metabolite of histidine, serves as a valuable scaffold and building block in the synthesis of novel bioactive materials.[1][2] This guide provides a performance benchmark of recently developed imidazole-based compounds in two key research areas: antifungal drug development and metabolic disease signaling. The data presented is compiled from recent studies to offer an objective comparison with established alternatives.

Part 1: Performance in Antifungal Applications

The rise of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents. Imidazole-based compounds have historically been a major class of antifungals (e.g., miconazole, ketoconazole), and new derivatives continue to be developed with improved potency and broader spectrums of activity. This section compares the in vitro performance of several recently synthesized this compound derivatives and other imidazole-based structures against the common pathogen Candida albicans and other species.

Quantitative Performance Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various imidazole derivatives compared to standard antifungal drugs. A lower MIC value indicates higher potency.

CompoundTarget OrganismMIC (µmol/mL)Reference DrugRef. Drug MIC (µmol/mL)Citation
Compound 5j (O-4-chlorobenzoyl oxime derivative)Candida albicans0.0054 Miconazole0.0188[3]
Fluconazole>1.6325[3]
Compound 5a (ester of 1-phenyl-3-(1H-imidazol-1-yl)propan-1-ol)Candida albicans0.0833 Fluconazole>1.6325[4]
Oxime 4a (3-(1H-imidazol-1-yl)-1-phenylpropan-1-one oxime)Candida albicans0.5807Fluconazole>1.6325[3]
Imidazolopeptide 2c Candida albicans12.5-6 (µg/mL)Griseofulvin-[5]
Imidazolopeptide 2d Candida albicans12.5-6 (µg/mL)Griseofulvin-[5]
Compound N2 (tetrasubstituted imidazole)Candida albicans32±0.3 (mm DIZ)Fluconazole31.8±0.5 (mm DIZ)[6]

*Data presented as Diameter of Inhibition Zone (DIZ) in mm; a larger value indicates higher activity.

Experimental Protocol: Antifungal Susceptibility Testing

The data presented above is typically obtained using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.

Materials:

  • Test compounds (imidazole derivatives) and reference drugs (e.g., Fluconazole).

  • Fungal strains (Candida albicans, Candida tropicalis).

  • Mueller-Hinton Broth (MHB) or RPMI-1640 medium.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Incubator (35°C).

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium across the wells of a 96-well plate to achieve a range of final concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension.

  • Controls: Positive control wells (fungus in broth, no compound) and negative control wells (broth only) are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.[7]

Visualization: Antifungal Testing Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Wells with Fungal Suspension A->D B Prepare Serial Dilutions of Test Compounds C Dispense Compound Dilutions into 96-Well Plate B->C C->D E Add Positive & Negative Controls F Incubate Plate (35°C, 24-48h) E->F G Read Results Visually or with Plate Reader F->G H Determine MIC Value G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 2: Performance in Metabolic Disease Signaling

Recent studies have uncovered a fascinating role for imidazole propionate, a microbial metabolite of histidine, in metabolic diseases like type 2 diabetes.[8] Elevated levels of imidazole propionate have been shown to impair insulin signaling.[1][9] Understanding this pathway is crucial for developing therapeutic strategies targeting gut microbiome-host interactions.

Mechanism of Action: Imidazole Propionate and Insulin Resistance

Imidazole propionate contributes to insulin resistance by activating a specific signaling cascade that ultimately dampens the insulin signal. The pathway involves the activation of p38 gamma mitogen-activated protein kinase (p38γ MAPK), which then phosphorylates the scaffold protein p62. This phosphorylation event leads to the activation of the mechanistic target of rapamycin complex 1 (mTORC1).[1][9][10] Activated mTORC1 then phosphorylates and inhibits the Insulin Receptor Substrate (IRS), a key molecule in the insulin signaling pathway, thereby promoting insulin resistance.[10][11]

Visualization: Imidazole Propionate Signaling Pathway

G cluster_input Microbial Metabolite cluster_pathway Intracellular Signaling Cascade cluster_output Cellular Outcome Imp Imidazole Propionate p38g p38γ MAPK Imp->p38g activates p62 p62 p38g->p62 phosphorylates mTORC1 mTORC1 p62->mTORC1 activates IRS Insulin Receptor Substrate (IRS) mTORC1->IRS inhibits IR Insulin Resistance IRS->IR leads to

Caption: Imidazole propionate impairs insulin signaling via mTORC1.

Experimental Protocol: Western Blot for Pathway Activation

To quantitatively assess the activation of the signaling pathway described above, researchers can use Western blotting to measure the phosphorylation status of key proteins.

Objective: To measure the increase in phosphorylation of p62 and downstream targets of mTORC1 (like S6K1) in response to imidazole propionate treatment.

Materials:

  • Hepatocyte cell line (e.g., HepG2).

  • Imidazole propionate.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-p62, anti-total-p62, anti-phospho-S6K1, anti-total-S6K1).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with varying concentrations of imidazole propionate or a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample to determine the relative increase in pathway activation.[1][9]

References

Comparative Analysis of 3-(1H-imidazol-1-yl)propanoic Acid Derivatives as Anti-Candida Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and more effective antifungal agents, derivatives of 3-(1H-imidazol-1-yl)propanoic acid have been synthesized and evaluated for their biological activity. This guide provides a comparative analysis of the anti-Candida activity of a series of these derivatives, specifically 3-(1H-imidazol-1-yl)propan-1-one oxime esters, against established antifungal drugs, fluconazole and miconazole. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

Quantitative Data Comparison: Anti-Candida Activity

The anti-Candida efficacy of various 3-(1H-imidazol-1-yl)propan-1-one oxime esters was determined by their Minimum Inhibitory Concentration (MIC) in µmol/mL. A lower MIC value indicates greater potency. The following table summarizes the in vitro activity of these compounds against Candida albicans and Candida tropicalis, in comparison to the standard antifungal agents fluconazole and miconazole.[1][2]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µmol/mL
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) Candida albicans0.0054
Candida tropicalis0.0108
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-methoxybenzoyl oxime (5h) Candida albicans0.0112
Candida tropicalis0.0224
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-benzoyl oxime (5a) Candida albicans0.0833
Candida tropicalis0.1666
Miconazole (Standard) Candida albicans0.0188
Candida tropicalis0.0376
Fluconazole (Standard) Candida albicans>1.6325
Candida tropicalis>1.6325

Among the tested derivatives, compound 5j emerged as the most potent agent, exhibiting significantly lower MIC values against both Candida species than the standard drugs miconazole and fluconazole.[1] Specifically, its activity against C. albicans was approximately 3.5 times more potent than miconazole.[1] The synthesized compounds, in general, demonstrated superior anti-Candida profiles compared to fluconazole.[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro anti-Candida activity evaluation, based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

In Vitro Anti-Candida Susceptibility Testing
  • Preparation of Fungal Inoculum:

    • The Candida strains (Candida albicans and Candida tropicalis) are cultured on Sabouraud agar plates.

    • The fungal colonies are then resuspended in RPMI medium.

    • The suspension is standardized to a density of 0.5–1 × 10⁴ colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Stock solutions of the synthesized 3-(1H-imidazol-1-yl)propan-1-one oxime esters and the standard drugs (fluconazole and miconazole) are prepared in dimethyl sulfoxide (DMSO) at a concentration of 4 mg/mL.

  • Broth Microdilution Assay:

    • The assay is performed in 96-well microtiter plates.

    • Twofold serial dilutions of each test compound are prepared in the 96-well plates using RPMI 1640 medium. The final concentrations typically range from 128 to 0.125 µg/mL.

    • An aliquot of the standardized fungal suspension (20 µL) is added to each well containing 180 µL of the drug-containing culture medium.

    • The plates are sealed and incubated at 37°C.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined after 24 and 48 hours of incubation.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. Each experiment is typically performed in duplicate or triplicate to ensure accuracy.

Visualizations

Experimental Workflow for Anti-Candida Activity Testing

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against Candida species.

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_results Results A Culture Candida strains on Sabouraud agar B Prepare standardized fungal inoculum in RPMI A->B E Inoculate wells with standardized fungal suspension B->E C Prepare stock solutions of test compounds in DMSO D Perform serial dilutions of compounds in 96-well plates C->D D->E F Incubate plates at 37°C E->F G Visually inspect for growth after 24 and 48 hours F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for Anti-Candida MIC Determination.

Putative Mechanism of Action: Ergosterol Biosynthesis Inhibition

While the precise signaling pathways for these novel derivatives have not been fully elucidated, imidazole-based antifungal agents are known to act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Imidazole Imidazole Derivative Imidazole->Enzyme Inhibition Enzyme->Ergosterol

Caption: Inhibition of Ergosterol Biosynthesis by Imidazoles.

References

Safety Operating Guide

Proper Disposal of 3-(1H-imidazol-1-yl)propanoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of 3-(1H-imidazol-1-yl)propanoic acid are critical for ensuring a safe laboratory environment and regulatory compliance. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety data for the closely related compound, 3-(1-Methyl-1H-imidazol-2-yl)-propionic acid, and general principles for the disposal of acidic and nitrogen-containing organic compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to recognize its potential hazards. Based on similar compounds, it may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles and a face shield.

  • Body Protection: A lab coat.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel.

  • Contain: Prevent the spill from spreading. For solid materials, carefully sweep or vacuum the substance. For solutions, absorb with an inert material.

  • Collect: Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Procedure

The primary disposal route for this compound and its containers is through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.[3]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3]

    • The container must be compatible with the chemical; avoid using steel containers for acidic compounds.[4]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[3]

  • Neutralization (for dilute aqueous solutions, if permissible by local regulations):

    • Consult Local Regulations: Before attempting neutralization for drain disposal, confirm with your local wastewater regulations, as many organic acids are considered toxic even after neutralization.[4]

    • Dilution: Slowly add the acidic solution to a large volume of cold water (a 1:10 ratio is a common guideline). Never add water to acid. [2]

    • Neutralization: While stirring, slowly add a weak base such as sodium bicarbonate or a 5-10% solution of sodium carbonate until the pH is between 6.0 and 8.0.[2] Monitor the pH using pH paper or a calibrated meter.

    • Final Disposal of Neutralized Solution: If permitted, the neutralized solution can be disposed of down the drain with a large amount of water.[2][5]

  • Professional Disposal:

    • For pure compounds, concentrated solutions, or if drain disposal of the neutralized solution is not permitted, the collected hazardous waste must be disposed of through a certified hazardous waste disposal service.[2] Contact your institution's EHS department to arrange for pickup.[3]

Quantitative Data Summary

ParameterGuidelineSource
Acid Dilution Ratio 1 part acid to 10 parts cold water[2]
Target pH for Neutralization 6.0 - 8.0[2]
Post-Neutralization Flush At least 20 parts water[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe waste_type Is the waste a pure compound, concentrated solution, or solid? ppe->waste_type collect_hazardous Collect in a labeled, sealed, compatible hazardous waste container. waste_type->collect_hazardous Yes dilute_solution Is it a dilute aqueous solution? waste_type->dilute_solution No contact_ehs Contact EHS for disposal by a certified hazardous waste service. collect_hazardous->contact_ehs dilute_solution->collect_hazardous No check_regs Check local regulations: Is drain disposal of neutralized organic acids permitted? dilute_solution->check_regs Yes check_regs->collect_hazardous No neutralize Neutralize with a weak base (e.g., sodium bicarbonate) to a pH of 6.0-8.0. check_regs->neutralize Yes drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(1H-imidazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 3-(1H-imidazol-1-yl)propanoic acid (CAS No. 18999-45-6). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following information is compiled from the known hazards associated with this compound, data from structurally similar chemicals, and general best practices for handling acidic and imidazole-containing compounds. A thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Personal Protective Equipment

This compound is irritating to the respiratory system and skin.[1] Similar compounds are known to cause serious eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1]To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves. A chemical-resistant lab coat.[4]To prevent skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If significant dust is generated, a NIOSH-approved respirator may be required.To protect against inhalation of dust or aerosols.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.[4]

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • If creating a solution, slowly add the acid to the solvent to avoid splashing.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

    • Keep away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, should be considered hazardous waste.

    • Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5]

  • Container Management:

    • The waste container should be labeled with "Hazardous Waste," the chemical name, and any associated hazards.[5]

    • Store the waste container in a designated and properly ventilated hazardous waste accumulation area.[5]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Don Appropriate PPE B Verify Fume Hood & Safety Equipment A->B C Weigh/Measure Chemical B->C Proceed to Handling D Perform Experiment C->D E Segregate Contaminated Materials into Labeled Hazardous Waste Container D->E Experiment Complete F Store Waste in Designated Area E->F G Arrange for EHS Pickup F->G

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(1H-imidazol-1-yl)propanoic acid
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Reactant of Route 2
3-(1H-imidazol-1-yl)propanoic acid

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